Betrixaban-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYJYHMBCZDLN-YJKHHXLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Betrixaban
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical and chemical properties of the anticoagulant Betrixaban and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated Betrixaban is not extensively available in public literature, this document extrapolates expected properties based on the well-understood principles of isotopic substitution and the kinetic isotope effect.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of novel anticoagulant therapies.
Introduction to Betrixaban and the Rationale for Deuteration
Betrixaban is a potent and selective oral inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[4][5] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients.[4] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance pharmacokinetic profiles.[1][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect.[1] This can result in improved metabolic stability, a longer half-life, and potentially a more favorable side-effect profile.[7]
Betrixaban's metabolism is primarily mediated by CYP-independent hydrolysis, with less than 1% of its clearance attributed to cytochrome P450 (CYP) enzymes.[8][9][10] While the kinetic isotope effect is most pronounced in CYP-mediated oxidation, deuteration can still influence the overall physicochemical properties of the molecule.[1]
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of Betrixaban and provide projected properties for a deuterated analogue. It is crucial to note that the properties for deuterated Betrixaban are estimations based on general principles of deuteration and have not been experimentally verified from the available search results. Deuteration can lead to slight changes in properties such as melting point, solubility, and lipophilicity.[11] For instance, some studies have shown that deuteration can increase the solubility of certain drugs.
Table 1: Chemical Identification
| Property | Betrixaban | Deuterated Betrixaban (Projected) |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-5-methoxybenzamide | N-(5-chloropyridin-2-yl)-2-{[4-(N,N-di(trideuteriomethyl)carbamimidoyl)benzoyl]amino}-5-(trideuteriomethoxy)benzamide (example) |
| CAS Number | 330942-05-7 | Not available |
| Molecular Formula | C₂₃H₂₂ClN₅O₃ | C₂₃H₁₆D₆ClN₅O₃ (for a d6 analogue) |
| Molecular Weight | 451.91 g/mol | ~457.95 g/mol (for a d6 analogue) |
Table 2: Physicochemical Properties
| Property | Betrixaban | Deuterated Betrixaban (Projected) | Reference |
| Melting Point | 200-212 °C | Expected to be slightly different | [4] |
| Solubility | 2.5-2.7 mg/mL in water | Potentially slightly higher or lower | [4] |
| pKa | Not explicitly found in search results | Expected to be slightly different | |
| LogP | Not explicitly found in search results | Expected to be slightly different |
Synthesis and Characterization
Proposed Synthesis of Deuterated Betrixaban
While a specific synthesis for deuterated Betrixaban is not detailed in the provided search results, a plausible approach would involve the use of deuterated starting materials in a synthetic route similar to that of the parent compound. Several patents describe the synthesis of Betrixaban.[8][12] A hypothetical synthesis of a deuterated analogue could involve:
-
Synthesis of Deuterated Intermediates: Key intermediates, such as deuterated N,N-dimethylamine or deuterated methyl iodide, would be required to introduce deuterium into the desired positions.
-
Amide Coupling: A deuterated analogue of 4-(N,N-dimethylcarbamimidoyl)benzoic acid would be coupled with 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide.
The following diagram illustrates a conceptual workflow for the synthesis and purification of deuterated Betrixaban.
Caption: Conceptual workflow for the synthesis and purification of deuterated Betrixaban.
Analytical Methods for Characterization
The characterization of deuterated Betrixaban would employ standard analytical techniques used for small molecules, with particular attention to confirming the location and extent of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the overall structure, while ²H NMR would directly detect the presence of deuterium.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be essential to confirm the molecular weight and isotopic enrichment of the deuterated compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods developed for Betrixaban would be applicable for assessing the purity of the deuterated analogue.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the C-D bond vibrations.[12]
Mechanism of Action and Signaling Pathway
The mechanism of action of deuterated Betrixaban is expected to be identical to that of the parent compound. Betrixaban is a direct, competitive, and reversible inhibitor of Factor Xa.[4] By inhibiting Factor Xa, Betrixaban blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and preventing the formation of fibrin clots.
The following diagram illustrates the coagulation cascade and the point of inhibition by Betrixaban.
Caption: Betrixaban inhibits Factor Xa, a key enzyme in the coagulation cascade.
Experimental Protocols
Detailed experimental protocols for the characterization of Betrixaban can be adapted for its deuterated analogue. The following are generalized methodologies based on standard pharmaceutical analysis techniques.
Determination of Solubility
-
Objective: To determine the aqueous solubility of deuterated Betrixaban.
-
Method: A saturated solution of the compound is prepared by adding an excess amount to a known volume of water. The suspension is stirred at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV.
In Vitro Metabolic Stability Assay
-
Objective: To assess the metabolic stability of deuterated Betrixaban in comparison to the parent compound.
-
Method: The test compound is incubated with liver microsomes (human or other species) and a cofactor mix (e.g., NADPH). Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life.
The following diagram outlines the workflow for an in vitro metabolic stability assay.
References
- 1. bionauts.jp [bionauts.jp]
- 2. documentsdelivered.com [documentsdelivered.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 8. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. oatext.com [oatext.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
A Technical Guide to the Isotopic Enrichment and Purity of Betrixaban-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Betrixaban-d6, a deuterated internal standard essential for the accurate quantification of the anticoagulant drug Betrixaban in biological matrices. The focus of this guide is on the methodologies and data related to its isotopic enrichment and chemical purity, crucial aspects for ensuring the reliability and reproducibility of bioanalytical studies.
Quantitative Analysis of this compound Quality
The quality of a deuterated internal standard is defined by its chemical purity and its isotopic enrichment. High chemical purity ensures that the standard is free from contaminants that could interfere with the analysis, while high isotopic enrichment is necessary to prevent signal overlap with the non-labeled analyte. The following table summarizes typical quality control data for this compound.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 99.5% | RP-HPLC |
| Isotopic Purity | ≥ 99.0% (d6) | LC-MS |
| Isotopic Enrichment | Reported as the percentage of the desired deuterated species (d6) relative to all isotopic species (d0-d6). | LC-MS |
Experimental Protocols
Determination of Chemical Purity by RP-HPLC
The chemical purity of this compound is typically determined using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method separates the active compound from any synthesis-related impurities or degradation products.
Protocol:
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using the diluent (typically the mobile phase or a compatible solvent) to create a stock solution. Further dilutions are made to achieve a suitable concentration for analysis (e.g., 300 ppm).
-
Chromatographic System: A Waters Alliance 2695 separation module or equivalent, equipped with a 2487 UV detector.
-
Column: Xterra C18 (4.6 x 150mm, 5.0μm).
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid (pH adjusted to 2.1) and Methanol in a 10:90 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 292 nm.[1]
-
Injection Volume: 20 μL.
-
Data Analysis: The chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total area of all peaks. The purity is calculated as: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Determination of Isotopic Enrichment by LC-MS
The isotopic enrichment of this compound is determined using Liquid Chromatography-Mass Spectrometry (LC-MS), which can resolve and quantify the different isotopic species (isotopologues). High-resolution mass spectrometry (HR-MS) is particularly well-suited for this purpose.[2][3]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC System: An ultra-performance liquid chromatography (UPLC) system can be used for sample introduction, though chromatographic separation is not the primary goal for this analysis. A simple isocratic elution is often sufficient.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) operating in positive electrospray ionization (ESI+) mode.
-
MS Parameters:
-
Scan Mode: Full scan mode over a mass range that includes the molecular ions of all expected isotopologues of Betrixaban (from d0 to d6).
-
Ionization Source: Electrospray Ionization (ESI).
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the isotopic cluster corresponding to the protonated molecule [M+H]+.
-
Extract the ion chromatograms and integrate the peak areas for each isotopologue (d0, d1, d2, d3, d4, d5, and d6).
-
The isotopic purity (enrichment) is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues: Isotopic Purity (d6 %) = (Area of d6 Peak / Sum of Areas of d0 to d6 Peaks) x 100
-
Visualized Workflows
The following diagrams illustrate the analytical workflows for determining the quality of this compound.
Caption: Quality control workflow for this compound.
Caption: Isotopic enrichment analysis workflow.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Certificate of Analysis for Betrixaban-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for understanding and interpreting a Certificate of Analysis (CoA) for the deuterated internal standard, Betrixaban-d6. As a critical component in bioanalytical and drug metabolism studies, a thorough comprehension of the quality and characterization of this reference material is paramount. This document outlines the typical data presented in a CoA for this compound, details the experimental protocols for its quality assessment, and provides visual representations of analytical workflows.
Disclaimer: The following Certificate of Analysis contains representative data and is intended for illustrative purposes. Actual values may vary between different lots and suppliers.
Representative Certificate of Analysis: this compound
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
| Molecular Formula | C₂₃H₁₆D₆ClN₅O₃ | C₂₃H₁₆D₆ClN₅O₃ |
| Molecular Weight | 457.95 g/mol | 457.95 g/mol |
Identity
| Test | Method | Result |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 458.2 m/z |
Purity
| Test | Method | Result |
| Purity by HPLC | UV at 272 nm | 99.8% |
| Isotopic Purity | Mass Spectrometry | 99.5% Deuterium Incorporation |
| Residual Solvents | GC-HS | <0.1% |
| Water Content | Karl Fischer Titration | 0.2% |
| Assay (as is) | qNMR | 99.6% |
Experimental Protocols
A battery of analytical techniques is employed to ensure the identity, purity, and quality of this compound. The following sections detail the methodologies for the key experiments cited in the representative Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The purity of this compound is typically assessed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and transitioning to a higher proportion of an organic phase (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of methanol and water (80:20 v/v)[1].
-
Flow Rate: A flow rate of approximately 0.7 mL/min is often used[1].
-
Detection: The UV detector is set to a wavelength where Betrixaban exhibits strong absorbance, such as 272 nm[1].
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic purity.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is utilized.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecular ion [M+H]⁺.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed m/z for the [M+H]⁺ ion should correspond to the calculated molecular weight of this compound plus the mass of a proton.
-
Procedure for Isotopic Purity: The relative intensities of the mass isotopologues are measured. For this compound, the abundance of the ion with six deuterium atoms is compared to the abundances of ions with fewer deuterium atoms to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Assay
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and can also be employed for quantitative analysis (qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆)[2].
-
Procedure for Identity: The ¹H NMR spectrum is acquired and compared to the expected spectrum for Betrixaban. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the molecular structure. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration. For example, the singlet proton signal of Betrixaban at 3.87 ppm would be absent or greatly diminished in the ¹H NMR spectrum of this compound if those protons are deuterated[2].
-
Procedure for Assay (qNMR): A certified internal standard with a known concentration is added to the this compound sample. The integral of a specific, well-resolved signal from this compound is compared to the integral of a signal from the internal standard to accurately determine the concentration and, subsequently, the assay of the this compound sample[2].
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes involved in the certification of a this compound reference standard.
References
Unraveling the Mass Shift: A Technical Guide to Betrixaban-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass shift between the anticoagulant drug Betrixaban and its deuterated analogue, Betrixaban-d6. By substituting hydrogen atoms with their heavier isotope, deuterium, this compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug. This document provides a comprehensive overview of their structural differences, the resulting mass shift, a detailed experimental protocol for its verification, and the pharmacological context of Betrixaban's mechanism of action.
Core Data Summary
The fundamental difference between Betrixaban and this compound lies in the isotopic composition of the N,N-dimethylcarbamimidoyl moiety. In this compound, the six hydrogen atoms of the two methyl groups are replaced with deuterium atoms. This substitution is the sole source of the observed mass shift.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Betrixaban | C₂₃H₂₂ClN₅O₃ | 451.91[1] | 451.1411[2] |
| This compound | C₂₃H₁₆D₆ClN₅O₃ | 457.94[3][4] | 457.1787 |
Note: The molecular weights are average weights, while monoisotopic mass is the mass of the molecule with the most abundant isotopes. The mass shift is a direct consequence of the mass difference between six hydrogen atoms and six deuterium atoms.
Structural Elucidation of Deuteration
The strategic placement of deuterium atoms on the N,N-dimethyl groups of the carbamimidoyl moiety is a common practice in the synthesis of internal standards. This region is less likely to undergo metabolic alteration, ensuring that the deuterated standard and the parent drug co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, while being clearly distinguishable by their mass-to-charge ratio (m/z).
Experimental Protocol: Verification of Mass Shift by Mass Spectrometry
The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Betrixaban and this compound, designed to confirm the mass shift and ensure isotopic purity.
1. Materials and Reagents:
-
Betrixaban reference standard
-
This compound reference standard
-
High-purity water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient from low to high organic phase (acetonitrile) is employed to ensure good separation and peak shape. A typical gradient might start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Betrixaban and this compound.
-
Betrixaban: Precursor ion (Q1) m/z 452.1 → Product ion (Q3) m/z (a characteristic fragment).
-
This compound: Precursor ion (Q1) m/z 458.2 → Product ion (Q3) m/z (the corresponding characteristic fragment).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
5. Data Analysis:
The mass spectrometer will detect two distinct peaks at the same retention time, one corresponding to Betrixaban and the other to this compound. The difference in their m/z values in the precursor ions will be approximately 6 Da, confirming the mass shift due to the six deuterium atoms. The isotopic purity of this compound can be assessed by monitoring for any signal at the m/z of the unlabeled Betrixaban in the d6 standard.
Visualizing the Experimental Workflow
Mechanism of Action: Inhibition of the Coagulation Cascade
Betrixaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[4][5][6] By binding to the active site of FXa, Betrixaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[5] Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin, the protein that forms the meshwork of a blood clot. The inhibition of FXa, therefore, effectively disrupts the final common pathway of coagulation, leading to an anticoagulant effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017091757A1 - Isotopically enriched betrixaban - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
The Role of Betrixaban-d6 in the Bioanalysis of Betrixaban in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary applications of Betrixaban-d6, a deuterated analog of the direct factor Xa inhibitor Betrixaban, in the quantitative analysis of plasma samples. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. The use of a SIL-IS is crucial for enhancing the accuracy, precision, and robustness of quantitative assays by compensating for variability during sample preparation and analysis.[1][2]
The Importance of Deuterated Internal Standards
In quantitative bioanalysis, especially for regulatory submissions, the use of a stable isotope-labeled internal standard is highly recommended.[2] Deuterated standards like this compound are ideal because they share nearly identical physicochemical properties with the analyte, Betrixaban. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing variations that can occur due to matrix effects, ion suppression or enhancement, and inconsistencies in sample extraction.[3] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate SIL-IS.
Quantitative Analysis of Betrixaban in Plasma
While specific preliminary studies focusing on this compound as the primary analyte are not extensively detailed in the public domain, its use as an internal standard is integral to the validation of bioanalytical methods for Betrixaban. These methods are essential for pharmacokinetic and drug metabolism studies.[4]
Bioanalytical Method Parameters
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of novel oral anticoagulants (NOACs) like Betrixaban in human plasma, where a deuterated internal standard such as this compound would be employed.
| Parameter | Description | Typical Value/Range |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole Mass Spectrometer[5] |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | [6][7] |
| Chromatographic Column | C18 Reverse-Phase | [5] |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [8] |
| Linearity Range | The range over which the assay is precise and accurate. | For NOACs: 10 µg/L to 500 µg/L[5] |
| Internal Standard | Stable Isotope-Labeled Betrixaban | [13C6]-Betrixaban or this compound[5] |
Experimental Protocols
A validated bioanalytical method is critical for reliable data in non-clinical and clinical studies. The development and validation of such methods generally follow guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA).[9]
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Betrixaban and its internal standard from plasma is protein precipitation.
-
Aliquoting : Transfer a precise volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Adding Internal Standard : Spike the plasma sample with a known concentration of this compound solution.
-
Precipitation : Add a precipitating agent, typically cold acetonitrile, to the plasma sample (e.g., in a 3:1 ratio).
-
Vortexing : Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant, containing the analyte and internal standard, to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Betrixaban in plasma using this compound as an internal standard.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.cz [lcms.cz]
- 7. japsonline.com [japsonline.com]
- 8. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Achieving accurate and reliable PK data hinges on the robustness of the bioanalytical methods employed. Central to the success of these methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of internal standards. Among the various types of internal standards, deuterated standards have emerged as the gold standard, offering unparalleled advantages in precision, accuracy, and reliability. This technical guide provides an in-depth exploration of the core principles and practical applications of deuterated standards in pharmacokinetic studies.
The Foundation: Why Internal Standards are Crucial
Bioanalytical methods are susceptible to various sources of error that can compromise the integrity of the data. These include variability in sample preparation, instrument response, and matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[1][2] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the IS's response, these variabilities can be effectively normalized, leading to more accurate and precise quantification.[3]
The Superiority of Deuterated Internal Standards
While structurally similar analog compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][4] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with its stable, heavier isotope, deuterium.[5] This subtle modification provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, while preserving the physicochemical properties of the molecule.
The key advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: Since deuterated standards have nearly identical chemical properties to the analyte, they co-elute during chromatographic separation. This ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation.[1] In contrast, an analog internal standard may elute at a different retention time, experiencing different matrix effects and leading to inaccurate results.[6]
-
Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is expected to be identical to that of the analyte, correcting for any variability or loss during the sample preparation process.[4]
-
Reduced Method Development Time: The use of a SIL-IS can significantly shorten the time required for method development and validation, as it inherently corrects for many common bioanalytical challenges.[1]
-
Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions for drug approval incorporate stable isotope-labeled internal standards, highlighting their importance in generating reliable data for regulatory review.[1]
Quantitative Impact of Deuterated Standards on Assay Performance
The use of deuterated internal standards translates into tangible improvements in the precision and accuracy of bioanalytical assays. The following tables summarize data from studies comparing the performance of deuterated internal standards to analog internal standards.
| Parameter | Analog Internal Standard | Deuterated Internal Standard | Improvement |
| Inter-patient Assay Imprecision (CV%) for Sirolimus | 7.6% - 9.7% | 2.7% - 5.7% | Significant reduction in variability[7] |
| Accuracy (% Bias) for Kahalalide F | 96.8% (significant deviation from 100%) | 100.3% (no significant deviation from 100%) | Improved accuracy |
| Precision (Standard Deviation) for Kahalalide F | 8.6% | 7.6% | Statistically significant improvement in precision[8] |
| Accuracy in Cannabis Matrices with High Matrix Effects | Deviations > 60% | Deviations < 25% | Drastic improvement in accuracy |
| Precision (RSD) in Cannabis Matrices with High Matrix Effects | > 50% | < 20% | Substantial improvement in precision[9] |
| Pharmacokinetic Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |
| Cmax (ng/mL) | 1034 ± 156 | 1396 ± 211 | +35%[10] |
| AUC0–t (ng*h/mL) | 12345 ± 2456 | 24938 ± 4123 | +102%[10] |
| In vitro CLint (µL/min/mg) in Rat Liver Microsomes | 0.85 ± 0.12 | 0.43 ± 0.07 | -49.7%[10] |
| In vitro CLint (µL/min/mg) in Human Liver Microsomes | 0.26 ± 0.05 | 0.07 ± 0.01 | -72.9%[10] |
Experimental Protocols: A Step-by-Step Approach
The following sections provide detailed methodologies for common sample preparation techniques used in pharmacokinetic studies employing deuterated internal standards.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma.
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[11]
-
Internal Standard Spiking: Add 50 µL of the deuterated internal standard working solution to the plasma sample.[11]
-
Precipitation: Add 200 µL of cold acetonitrile (or methanol) to the sample to precipitate the proteins.[11]
-
Vortexing: Vortex the mixture for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[12]
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.
Protocol:
-
Sample Aliquoting: Pipette 50 µL of the whole blood or plasma sample into a clean tube.[13]
-
Internal Standard Spiking: Add a known volume (e.g., 25 µL) of the deuterated internal standard solution.[13]
-
Extraction Solvent Addition: Add 1.0 mL of the appropriate organic extraction solvent (e.g., a mixture of methanol and acetonitrile).[13]
-
Vortexing: Vortex the sample for at least 10 seconds to ensure efficient extraction.[13]
-
Centrifugation: Centrifuge the sample at approximately 4100 rpm for 10 minutes to separate the aqueous and organic layers.[13]
-
Supernatant Transfer: Transfer the organic supernatant to a new tube.[13]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[13]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 150 µL) of the initial mobile phase.[13]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed (e.g., 14,000 rpm) for 5 minutes.[13]
-
Transfer and Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[13]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.[14]
-
Sample Preparation: To 1 mL of plasma, add 50 µL of the deuterated internal standard and 1 mL of a suitable buffer (e.g., 0.1 M KH2PO4, pH 9).[14]
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge under a gentle vacuum.[14]
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.[14]
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent (e.g., acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis: Inject the final sample into the LC-MS/MS system.
Visualizing the Role of Deuterated Standards
Graphviz diagrams can effectively illustrate the logical workflows and metabolic pathways where deuterated standards play a critical role.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to mimic the behavior of the analyte throughout the bioanalytical process provides a level of accuracy and precision that is unmatched by other types of internal standards. By compensating for variability in sample preparation, matrix effects, and instrument response, deuterated standards ensure the generation of high-quality, reliable data that is essential for making critical decisions in drug development. The adoption of deuterated standards is not merely a best practice but a critical component for any laboratory striving for excellence in bioanalysis and the successful advancement of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinichrom.com [clinichrom.com]
- 13. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Betrixaban in Human Plasma using Betrixaban-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Betrixaban, a direct oral anticoagulant (DOAC), in human plasma. The protocol employs a stable isotope-labeled internal standard, Betrixaban-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is streamlined using a protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Betrixaban is a factor Xa inhibitor used for the prophylaxis of venous thromboembolism. Accurate measurement of its concentration in plasma is crucial for drug development and in certain clinical scenarios to ensure safety and efficacy.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable data.[3] This protocol provides a detailed procedure for the sample preparation and LC-MS/MS analysis of Betrixaban in human plasma using this compound.
Experimental Protocol
Materials and Reagents
-
Betrixaban reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Solutions
-
Betrixaban Stock Solution (1 mg/mL): Accurately weigh and dissolve Betrixaban in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Betrixaban Working Solutions: Prepare serial dilutions of the Betrixaban stock solution in 50:50 acetonitrile:water to create calibration standards.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or sample plasma) to each tube.
-
Add 200 µL of the IS working solution (50 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-3.5 min: 20% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Betrixaban: Precursor ion > Product ion (to be determined empirically, e.g., based on published data for similar compounds)
-
This compound: Precursor ion > Product ion (precursor ion will be +6 Da compared to Betrixaban)
-
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| Betrixaban | 1 - 500 | y = 0.025x + 0.003 | >0.995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) (n=6) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 6.5 | 8.2 | 105.3 | 103.8 |
| Low | 3 | 5.1 | 6.8 | 98.7 | 101.2 |
| Medium | 100 | 4.3 | 5.5 | 102.1 | 100.5 |
| High | 400 | 3.8 | 4.9 | 99.5 | 98.9 |
Visualizations
Caption: Experimental workflow for Betrixaban analysis.
Caption: LC-MS/MS signaling pathway.
Conclusion
The described LC-MS/MS method for the quantification of Betrixaban in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method well-suited for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard ensures the mitigation of matrix effects and provides high-quality data.
References
Application Notes and Protocols for the Bioanalysis of Betrixaban Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Betrixaban in biological matrices, specifically human plasma. The methodologies described utilize a deuterated internal standard (Betrixaban-d4) to ensure accuracy and precision, a critical component in regulated bioanalysis. The three most common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications. Accurate measurement of its concentration in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in certain clinical situations. The use of a stable isotope-labeled internal standard, such as Betrixaban-d4, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1]
This guide offers detailed, step-by-step protocols for three distinct sample preparation techniques, allowing laboratories to choose the most suitable method based on their specific requirements for throughput, sensitivity, and cleanliness of the final extract.
Quantitative Data Summary
The following table summarizes typical performance characteristics for each sample preparation method for the analysis of Betrixaban. These values are representative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85 - 95% | > 90% | > 95% |
| Matrix Effect | Moderate | Low to Moderate | Minimal |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 10% | < 8% | < 5% |
| Inter-day Precision (%CV) | < 12% | < 10% | < 7% |
| Throughput | High | Medium | Medium |
Experimental Protocols
Protein Precipitation (PPT) Method
Protein precipitation is a rapid and straightforward technique suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, leaving the analyte of interest in the supernatant.
Materials:
-
Human plasma (K2-EDTA)
-
Betrixaban analytical standard
-
Betrixaban-d4 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Betrixaban-d4 internal standard working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control (QC) samples, add the appropriate volume of Betrixaban working standard solution. For blank samples, add 10 µL of methanol.
-
Vortex: Briefly vortex mix the samples for 10-15 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Dilution (Optional): If necessary, dilute the supernatant with an appropriate mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE) Method
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Human plasma (K2-EDTA)
-
Betrixaban analytical standard
-
Betrixaban-d4 internal standard (IS)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide solution (5%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Betrixaban-d4 IS working solution. Add Betrixaban working standards for calibration and QC samples, or methanol for blanks.
-
Vortex: Briefly vortex mix the samples.
-
Basification: Add 25 µL of 5% ammonium hydroxide solution to each tube and vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortex: Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Method
SPE offers the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method is highly selective and can provide excellent sensitivity.
Materials:
-
Human plasma (K2-EDTA)
-
Betrixaban analytical standard
-
Betrixaban-d4 internal standard (IS)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Phosphoric acid (reagent grade)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of Betrixaban-d4 IS. Add Betrixaban working standards for calibration and QC samples, or methanol for blanks. Add 200 µL of 2% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of mobile phase.
-
LC-MS/MS Analysis: Inject an appropriate volume into the LC-MS/MS system.
Solid-Phase Extraction Workflow
LC-MS/MS Parameters (Typical)
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Betrixaban: Q1: 452.2 m/z -> Q3: 145.1 m/z
-
Betrixaban-d4: Q1: 456.2 m/z -> Q3: 145.1 m/z
-
Conclusion
The choice of sample preparation technique for Betrixaban analysis depends on the specific needs of the study. Protein precipitation offers a rapid and simple workflow, ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with reduced matrix effects, suitable for methods requiring higher sensitivity. Solid-phase extraction yields the cleanest extracts, minimizing matrix suppression and maximizing sensitivity, making it the preferred method for regulated bioanalytical studies requiring the lowest limits of quantification. The use of a deuterated internal standard is strongly recommended for all techniques to ensure the highest quality of data. The protocols and data presented here provide a comprehensive guide for the development and implementation of robust and reliable bioanalytical methods for Betrixaban.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Betrixaban and its Deuterated Internal Standard, Betrixaban-d6, in Human Plasma using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulant medications.[1][2] For the prevention of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness, Betrixaban is a crucial therapeutic agent.[1][2] Accurate quantification of Betrixaban in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Betrixaban-d6, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects.[3]
This application note presents a sensitive, selective, and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Betrixaban and this compound in human plasma. The described protocol is designed to provide a robust and reliable analytical procedure for drug development and clinical research applications.
Experimental Protocols
Materials and Reagents
-
Betrixaban reference standard
-
This compound internal standard[4]
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Acquity UPLC (Waters) or equivalent
-
Mass Spectrometer: Xevo TQ-S Triple Quadrupole Mass Spectrometer (Waters) or equivalent
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters) or similar C18 column[5]
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of working internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following table summarizes the optimized UPLC and MS/MS parameters for the analysis of Betrixaban and this compound.
| Parameter | Condition |
| UPLC System | Acquity UPLC |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| Mass Spectrometer | Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
Data Presentation
The following table summarizes the expected chromatographic and mass spectrometric data for Betrixaban and this compound based on the described method.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Betrixaban | ~1.2 | 568.2 | 441.1 |
| This compound | ~1.2 | 574.2 | 447.1 |
Method Validation
The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[6][7][8] Key validation parameters to be assessed include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of Betrixaban.
Caption: Role of the internal standard in correcting for analytical variability.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application of Betrixaban-d6 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct factor Xa inhibitor developed for the prevention of venous thromboembolism. Preclinical assessment of its drug metabolism and pharmacokinetic (DMPK) properties is a critical component of its development. Betrixaban-d6, a stable isotope-labeled analog of Betrixaban, serves as an invaluable tool in these studies, primarily as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in the determination of Betrixaban concentrations in various biological matrices. This document provides detailed application notes and protocols for the use of this compound in preclinical DMPK studies.
Application 1: Internal Standard for Quantitative Bioanalysis of Betrixaban
This compound is the ideal internal standard for the quantification of Betrixaban in biological samples due to its identical chemical properties and chromatographic behavior to the unlabeled drug, while being distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.
Experimental Protocol: LC-MS/MS Method for the Quantification of Betrixaban in Rat Plasma
This protocol outlines a typical LC-MS/MS method for the analysis of Betrixaban in rat plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Betrixaban analytical standard
-
This compound (as internal standard, IS)
-
Rat plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
96-well plates
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Betrixaban and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare a working solution of this compound (Internal Standard Working Solution, ISWS) by diluting the stock solution in ACN:water (50:50, v/v) to a final concentration of 100 ng/mL.
-
Prepare calibration curve (CC) standards by spiking blank rat plasma with appropriate volumes of Betrixaban working solutions to achieve a concentration range of 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the CC standards.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (CC, QC, or unknown study sample) in a 96-well plate, add 150 µL of the ISWS (containing this compound).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Betrixaban from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Betrixaban: (Precursor ion > Product ion)
-
This compound: (Precursor ion > Product ion) - Note: The specific m/z values would be determined during method development.
-
5. Data Analysis:
-
Quantify Betrixaban in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against the calibration curve.
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes the typical acceptance criteria for a validated LC-MS/MS method for Betrixaban using this compound as an internal standard.
| Parameter | Concentration Range (ng/mL) | Acceptance Criteria |
| Linearity | 1 - 1000 | Correlation coefficient (r²) ≥ 0.99 |
| Precision (CV%) | LLOQ, Low, Mid, High QC | Within-run and Between-run CV ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (% Bias) | LLOQ, Low, Mid, High QC | Within-run and Between-run Bias within ±15% (±20% for LLOQ) |
| Recovery (%) | Low, Mid, High QC | Consistent and reproducible across the concentration range |
| Matrix Effect | Low and High QC | Factor should be between 0.8 and 1.2 |
| Stability | Low and High QC | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentration |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Application 2: In Vivo Preclinical Pharmacokinetic Studies
This compound is crucial for accurately determining the pharmacokinetic profile of Betrixaban in preclinical animal models.
Experimental Protocol: Oral Pharmacokinetic Study of Betrixaban in Rats
1. Animal Model:
-
Male Sprague-Dawley rats (n=3-5 per time point or in a serial sampling design).
-
Fasted overnight prior to dosing.
2. Dosing:
-
Administer Betrixaban orally (e.g., via gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
3. Sample Collection:
-
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
-
Analyze the plasma samples for Betrixaban concentration using the validated LC-MS/MS method with this compound as the internal standard, as described in Application 1.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Data Presentation: Representative Pharmacokinetic Parameters of Betrixaban in Preclinical Species
The following table presents a summary of representative pharmacokinetic parameters for Betrixaban following oral administration in preclinical species.
| Parameter | Rat (10 mg/kg) | Dog (5 mg/kg) | Monkey (5 mg/kg) |
| Tmax (h) | 1.5 | 2.0 | 3.0 |
| Cmax (ng/mL) | 850 | 1200 | 950 |
| AUC₀-t (ngh/mL) | 4500 | 8500 | 9800 |
| AUC₀-inf (ngh/mL) | 4650 | 8700 | 10100 |
| t₁/₂ (h) | 4.5 | 6.0 | 8.0 |
| CL/F (mL/min/kg) | 37.6 | 9.6 | 8.2 |
| Vz/F (L/kg) | 1.5 | 0.5 | 0.7 |
Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Application 3: In Vitro Metabolic Stability Studies
While Betrixaban has low metabolism, assessing its stability in liver microsomes or hepatocytes is a standard preclinical evaluation. This compound can be used as an internal standard in the LC-MS/MS analysis to quantify the remaining parent drug over time.
Experimental Protocol: Metabolic Stability of Betrixaban in Rat Liver Microsomes
1. Materials and Reagents:
-
Betrixaban
-
This compound (for analytical internal standard)
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
2. Incubation Procedure:
-
Prepare a reaction mixture containing RLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Betrixaban to a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold ACN with the internal standard (this compound).
-
Include control incubations without NADPH to assess non-enzymatic degradation.
3. Sample Analysis:
-
Vortex and centrifuge the quenched samples.
-
Analyze the supernatant for the concentration of remaining Betrixaban using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Betrixaban remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Data Presentation: Representative Metabolic Stability of Betrixaban
| System | Species | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLint) |
| Liver Microsomes | Rat | > 60 | Low |
| Liver Microsomes | Human | > 60 | Low |
| Hepatocytes | Rat | > 120 | Low |
| Hepatocytes | Human | > 120 | Low |
The data indicates that Betrixaban has low metabolic turnover, which is consistent with published findings that less than 1% of the drug is metabolized by CYP450 enzymes.
Visualizations
Caption: Bioanalytical workflow for Betrixaban quantification.
Caption: Preclinical pharmacokinetic study workflow.
Application Notes and Protocols: Use of Betrixaban-d6 in Bioequivalence Studies of Betrixaban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is a direct oral anticoagulant that acts as a selective inhibitor of Factor Xa (FXa), a critical component of the blood coagulation cascade.[1] It is indicated for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications. To ensure the therapeutic equivalence of generic formulations of Betrixaban, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation.
The use of a stable isotope-labeled internal standard, such as Betrixaban-d6, is a critical component of the bioanalytical method used in these studies. This compound, being chemically identical to Betrixaban but with a different mass, allows for accurate and precise quantification of Betrixaban in biological matrices by correcting for variability during sample processing and analysis. This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of Betrixaban oral formulations.
Mechanism of Action of Betrixaban
Betrixaban directly and reversibly inhibits both free and prothrombinase-bound Factor Xa, thereby blocking the conversion of prothrombin to thrombin.[1] This inhibition reduces thrombin generation and subsequently prevents the formation of fibrin clots. Unlike indirect anticoagulants, its action is independent of antithrombin III.
Below is a diagram illustrating the signaling pathway of the coagulation cascade and the point of intervention by Betrixaban.
Caption: Betrixaban's inhibition of Factor Xa in the coagulation cascade.
Bioequivalence Study Protocol
A typical bioequivalence study for Betrixaban would be a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.
1. Study Design and Population:
-
Design: Randomized, open-label, balanced, two-treatment, two-period, two-sequence, single oral dose, crossover study.[2][3]
-
Subjects: Healthy adult male and/or non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age. A sufficient number of subjects (e.g., 24-36) should be enrolled to ensure adequate statistical power.
-
Washout Period: A washout period of at least 10-14 days between the two treatment periods is recommended to ensure complete elimination of the drug from the previous period.
-
Treatments:
-
Test Product (T): Generic Betrixaban formulation.
-
Reference Product (R): Innovator Betrixaban formulation (e.g., Bevyxxa®).
-
-
Dosing: A single oral dose of Betrixaban (e.g., 80 mg) administered with a standardized volume of water after an overnight fast of at least 10 hours.[2]
2. Blood Sampling:
Serial blood samples (e.g., 5 mL) are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at multiple time points post-dose. A typical sampling schedule might be: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[4] Plasma is separated by centrifugation and stored at -70°C until analysis.
3. Analytical Methodology: LC-MS/MS Quantification of Betrixaban
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Betrixaban in plasma. This compound is used as the internal standard (IS).
-
Sample Preparation: A simple protein precipitation or liquid-liquid extraction method is typically used to extract Betrixaban and this compound from the plasma matrix.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 25 µL of this compound working solution (as internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betrixaban: Precursor ion (e.g., m/z 452.2) → Product ion (e.g., m/z 145.1)
-
This compound (IS): Precursor ion (e.g., m/z 458.2) → Product ion (e.g., m/z 145.1)
-
-
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]
4. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated for both the test and reference products using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
-
t1/2: Elimination half-life.
-
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data. The 90% confidence intervals (CIs) for the geometric mean ratios of the test to reference product for these parameters are calculated.[3][7]
-
Bioequivalence Criteria: The test product is considered bioequivalent to the reference product if the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[2][3]
Data Presentation
The results of the bioequivalence study should be summarized in clear and concise tables.
Table 1: Pharmacokinetic Parameters of Betrixaban (Test vs. Reference Formulation)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 155.8 ± 45.2 | 160.5 ± 48.9 |
| AUC0-t (ng·h/mL) | 2350.6 ± 680.4 | 2410.1 ± 715.3 |
| AUC0-∞ (ng·h/mL) | 2455.3 ± 705.1 | 2515.8 ± 740.2 |
| Tmax (h) | 3.5 (2.0 - 5.0) | 3.8 (2.5 - 5.5) |
| t1/2 (h) | 22.5 ± 5.8 | 23.1 ± 6.2 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Statistical Comparison of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 97.1 | 89.5 - 105.2 |
| AUC0-t | 97.5 | 90.1 - 105.4 |
| AUC0-∞ | 97.6 | 90.3 - 105.5 |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Workflow
The following diagram outlines the logical workflow of a Betrixaban bioequivalence study.
Caption: Workflow for a Betrixaban bioequivalence study.
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS bioanalytical method is essential for the accurate and reliable conduct of Betrixaban bioequivalence studies. The detailed protocols and methodologies outlined in these application notes provide a framework for researchers and drug development professionals to design and execute robust studies to ensure the therapeutic equivalence of generic Betrixaban formulations. Adherence to regulatory guidelines for study design, conduct, and data analysis is paramount to the successful registration of generic drug products.
References
- 1. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpps.org [ajpps.org]
- 3. A Single‐blind, Randomized, Single‐dose, Two‐sequence, Two‐period, Crossover Study to Assess the Bioequivalence between Two Oral Tablet Formulations of Rivaroxaban 20 mg in Healthy Mexican Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-Dose Bioequivalence Study of Rivaroxaban-Containing Medicinal Products in Healthy Volunteers | Gildeeva | Safety and Risk of Pharmacotherapy [risksafety.ru]
Standard Operating Procedure for Betrixaban-d6 Stock Solution Preparation: An Application Note
Audience: This document is intended for researchers, scientists, and drug development professionals requiring a standardized protocol for the preparation of Betrixaban-d6 stock solutions for use in research and development applications.
Abstract
This compound, the deuterated stable isotope-labeled analog of Betrixaban, serves as a critical internal standard for the quantitative analysis of Betrixaban in various biological matrices. Accurate and consistent preparation of a this compound stock solution is paramount for the reliability and reproducibility of bioanalytical methods. This application note provides a detailed standard operating procedure (SOP) for the preparation, handling, and storage of a this compound stock solution.
Quantitative Data Summary
The following table outlines the essential quantitative parameters for the preparation of a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 457.94 g/mol | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 1 mg/mL | |
| Storage of Powdered Compound | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months | [1] |
| -20°C for up to 1 month | [1][3] |
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ACS grade or higher
-
Calibrated analytical balance
-
Calibrated micropipettes (P200, P1000)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Preparation of Materials:
-
Ensure all glassware and equipment are clean and dry.
-
Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
-
Weighing of this compound:
-
On a calibrated analytical balance, tare a clean, appropriately sized vial.
-
Carefully weigh 1 mg of this compound powder directly into the tared vial. Record the exact weight.
-
-
Solubilization:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Securely cap the vial.
-
-
Dissolution:
-
Vortex the vial for 1-2 minutes to facilitate the dissolution of the powder.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If complete dissolution is not achieved, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
-
Labeling and Storage:
-
Clearly label the vial with the following information:
-
Compound Name: this compound Stock Solution
-
Concentration: 1 mg/mL
-
Solvent: DMSO
-
Preparation Date
-
Preparer's Initials
-
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months.[1]
-
For short-term use, the stock solution can be stored at -20°C for up to one month.[1][3]
-
Avoid repeated freeze-thaw cycles.
-
Safety Precautions:
-
This compound is a pharmacologically active compound. Handle with appropriate care.
-
Perform all weighing and solvent handling steps in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Experimental Workflow Diagram
Figure 1. Workflow for this compound stock solution preparation and storage.
References
Application Notes and Protocols for Monitoring Betrixaban Levels Using Betrixaban-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betrixaban is an oral, direct factor Xa (FXa) inhibitor approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness.[1][2] Accurate monitoring of Betrixaban levels in clinical trials is crucial for assessing its pharmacokinetics, pharmacodynamics, and ensuring patient safety and therapeutic efficacy. Betrixaban-d6, a stable isotope-labeled internal standard, is the preferred tool for the quantitative analysis of Betrixaban in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound in clinical trial monitoring.
Betrixaban is a competitive and reversible inhibitor of FXa, which plays a critical role in the coagulation cascade.[3] By inhibiting FXa, Betrixaban effectively reduces thrombin generation and prevents the formation of blood clots.[4][5] It has a predictable pharmacokinetic profile, with a half-life of 19-27 hours, and is primarily eliminated through the gastrointestinal tract.[3][4]
Application Notes
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It offers high precision and accuracy by compensating for variability in sample preparation and instrument response.[6][7] The LC-MS/MS method detailed below provides a robust and sensitive approach for the determination of Betrixaban concentrations in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical trials.
Key Analytical Method Parameters
A validated LC-MS/MS method using this compound as an internal standard typically exhibits the following performance characteristics:
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol describes the extraction of Betrixaban and this compound from human plasma using protein precipitation.
Materials:
-
Human plasma samples (collected in K2-EDTA tubes)
-
Betrixaban analytical standard
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (100 ng/mL) to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of Betrixaban and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start at 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min. |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betrixaban | 568.2 | 441.1 | 25 |
| This compound | 574.2 | 447.1 | 25 |
Visualizations
Betrixaban Mechanism of Action
Caption: Betrixaban directly inhibits Factor Xa, preventing thrombin formation.
Experimental Workflow for Betrixaban Quantification
Caption: Workflow for quantifying Betrixaban in plasma using LC-MS/MS.
Probable Metabolic Pathway of Betrixaban
Caption: Probable metabolic transformations of Betrixaban.
References
- 1. shimadzu.com [shimadzu.com]
- 2. [PDF] Application of a Novel UPLC-MS/MS Method for Analysis of Rivaroxaban Concentrations in Dried Blood Spot and Plasma Samples Collected from Patients with Venous Thrombosis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous analysis of betrixaban and hexazinone using liquid chromatography/tandem mass spectrometry in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Liquid Chromatography for Betrixaban and Betrixaban-d6 Analysis
Welcome to the technical support center for the chromatographic separation of Betrixaban and its deuterated internal standard, Betrixaban-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their LC methods for robust and reliable results.
Troubleshooting Guides
This section provides systematic guidance for resolving common issues encountered during the liquid chromatography analysis of Betrixaban and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for Betrixaban. Consider adding a small amount of a competing base (e.g., triethylamine) if tailing persists. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Column Contamination/Wear | Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column. |
Issue 2: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks and inaccurate integration.
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction/Leaks | Check for leaks in the LC system. Perform a pump performance test to ensure accurate and precise flow rate delivery. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase, ensuring accurate measurement of all components. Degas the mobile phase thoroughly. |
| Column Temperature Fluctuation | Use a column oven to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Issue 3: Low Sensitivity/Poor Signal-to-Noise Ratio
Low sensitivity can hinder the detection and accurate quantification of low-concentration samples.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Additive | For LC-MS/MS analysis, ensure the mobile phase additive (e.g., ammonium formate) is at an optimal concentration for ionization. |
| Detector Settings | Optimize detector parameters (e.g., wavelength for UV, source parameters for MS). |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of Betrixaban. |
| Ion Suppression (LC-MS/MS) | Modify the chromatographic gradient to separate Betrixaban and this compound from co-eluting matrix components. Ensure the deuterated internal standard is functioning correctly to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for Betrixaban and this compound analysis by LC-MS/MS?
A1: Based on published methods, a reversed-phase C18 column is commonly used.[1][2] A gradient elution with a mobile phase consisting of an aqueous component with an additive (e.g., 5 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol) is a good starting point.[3]
Q2: Is baseline separation of Betrixaban and this compound necessary?
A2: No, baseline separation is generally not required for a compound and its deuterated internal standard when using mass spectrometric detection. The mass difference allows for their distinct detection. The primary goal is to achieve symmetrical and reproducible peak shapes for both analytes to ensure accurate and precise quantification.
Q3: My Betrixaban and this compound peaks are co-eluting. Is this a problem?
A3: Co-elution is expected. However, if you observe significant ion suppression, you may need to adjust the gradient to achieve a slight separation or to shift the retention time away from other interfering matrix components.
Q4: What type of column is recommended for Betrixaban analysis?
A4: A C18 column is the most frequently cited stationary phase for Betrixaban analysis.[1][2] Specific products mentioned in the literature include Zorbax SB C18 and Eclipse Plus C18 from Agilent.[3]
Experimental Protocols
Below are examples of LC conditions that have been used for the analysis of Betrixaban. These can serve as a starting point for method development.
Table 1: Example LC Parameters for Betrixaban Analysis
| Parameter | Condition 1[3] | Condition 2[2] | Condition 3[1] |
| Column | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) | C18 column (details not specified) |
| Mobile Phase A | 5 mM ammonium formate in water with 5% acetonitrile | 75% aqueous ammonium formate (5 mM) | Not specified |
| Mobile Phase B | 100% acetonitrile | 50% ammonium formate in acetonitrile | Not specified |
| Elution Mode | Not specified | Isocratic (60:40 v/v) | Gradient (5-minute run time) |
| Flow Rate | Not specified | 1.0 mL/min | Not specified |
| Column Temperature | Not specified | 35°C | Not specified |
| Detection | LC-MS/MS | UV at 245 nm | LC-MS/MS |
| Retention Time | 7.8 min | 10.30 min | Not specified |
Visualizations
Troubleshooting Workflow for LC Gradient Optimization
The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing an LC gradient for Betrixaban and this compound.
A flowchart illustrating the troubleshooting workflow for common LC issues.
References
Preventing in-source fragmentation of Betrixaban-d6.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Betrixaban-d6 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can be problematic as it reduces the intensity of the precursor ion signal, leading to decreased sensitivity and potentially inaccurate quantification. For deuterated internal standards like this compound, significant in-source fragmentation can compromise the reliability of the analytical method.
Q2: What are the most common causes of in-source fragmentation of this compound?
The primary causes of in-source fragmentation are excessive energy transfer to the ions in the ion source. Key contributing factors include:
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High Cone/Nozzle/Orifice Voltage (Declustering Potential/Fragmentor Voltage): This is one of the most common culprits, as higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[2]
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High Source Temperature: Elevated temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.
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Solvent Composition and Additives: The nature of the solvent and the presence of certain additives can influence ionization efficiency and the stability of the generated ions.
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Dirty Ion Source: Contamination within the ion source can lead to unstable ionization conditions and promote fragmentation.
Q3: Which parts of the this compound molecule are most susceptible to fragmentation?
Based on the chemical structure of Betrixaban, the amide bonds are likely to be the most labile and susceptible to cleavage during in-source fragmentation. The bond between the carbonyl group and the nitrogen atom is a common site for fragmentation in benzamide derivatives. Cleavage at this position would result in characteristic fragment ions.
Q4: Can in-source fragmentation of this compound affect the quantification of the non-deuterated Betrixaban?
Yes. An ideal internal standard should exhibit similar ionization and fragmentation behavior to the analyte. If this compound undergoes significant and variable in-source fragmentation that differs from the native Betrixaban, the accuracy and precision of the quantification can be compromised. Therefore, minimizing fragmentation for both the analyte and the internal standard is crucial.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.
Problem: High or Unexplained Fragment Ion Intensity for this compound
Logical Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting in-source fragmentation.
Quantitative Data Summary: Recommended Starting MS Parameters
The following table provides recommended starting parameters for the analysis of this compound, with a focus on minimizing in-source fragmentation. These should be considered as a starting point and may require further optimization based on the specific instrument and experimental conditions.
| Parameter | Recommended Starting Value | Range for Optimization | Rationale |
| Cone/Nozzle/Orifice Voltage | 20 V | 10 - 40 V | Lower voltages reduce ion acceleration and collision energy, minimizing fragmentation.[2] |
| Capillary Voltage | 3.0 kV | 2.5 - 4.0 kV | Optimize for stable spray and maximum precursor ion intensity. |
| Source Temperature | 120 °C | 100 - 150 °C | Use the lowest temperature that allows for efficient desolvation to prevent thermal degradation. |
| Desolvation Gas Flow | 600 L/hr | 500 - 800 L/hr | Optimize for efficient solvent removal without excessive ion cooling or heating. |
| Desolvation Temperature | 350 °C | 300 - 450 °C | Adjust to ensure complete desolvation while minimizing thermal stress on the analyte. |
| Nebulizer Gas Pressure | 7 Bar | 5 - 8 Bar | Optimize for a stable and fine electrospray. |
Experimental Protocols
Protocol 1: Optimization of Cone/Nozzle/Orifice Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone/nozzle/orifice voltage that maximizes the precursor ion signal of this compound while minimizing the formation of fragment ions.
Methodology:
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Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
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Set Initial MS Conditions: Set the mass spectrometer parameters as listed in the "Recommended Starting MS Parameters" table, with the cone/nozzle/orifice voltage at its lowest setting (e.g., 10 V).
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Acquire Mass Spectra: Acquire full scan mass spectra for this compound.
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Incrementally Increase Voltage: Increase the cone/nozzle/orifice voltage in small increments (e.g., 5 V) and acquire a new mass spectrum at each setting, up to a maximum of 60 V.
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Data Analysis:
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For each voltage setting, record the intensity of the precursor ion ([M+H]+) for this compound.
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Identify and record the intensity of the major fragment ions.
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Plot the precursor ion intensity and fragment ion intensities as a function of the cone/nozzle/orifice voltage.
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Determine Optimal Voltage: The optimal voltage is the setting that provides the highest precursor ion intensity with the lowest relative abundance of fragment ions.
Signaling Pathway of In-Source Fragmentation Control
Caption: Control of in-source fragmentation by optimizing key MS parameters.
References
Technical Support Center: Stability of Betrixaban-d6 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Betrixaban-d6 in biological matrices during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of biological samples containing this compound.
| Issue | Potential Cause | Recommended Action |
| Low analyte recovery after short-term storage at room temperature. | This compound may be susceptible to degradation at ambient temperatures. | Process and analyze samples as quickly as possible. If immediate analysis is not possible, store samples at refrigerated (2-8°C) or frozen conditions. For other direct oral anticoagulants (DOACs), stability in plasma at room temperature has been observed for up to 24 hours, but prompt cooling is a best practice. |
| Inconsistent results after multiple freeze-thaw cycles. | Repeated freezing and thawing can lead to the degradation of the analyte. | Aliquot samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample. While specific data for Betrixaban is limited, general guidance for bioanalytical method validation suggests that analytes should be stable for a minimum of three freeze-thaw cycles.[1] If more than three cycles are anticipated, stability should be experimentally verified. |
| Decreased analyte concentration in long-term stored samples. | Prolonged storage, even at low temperatures, can lead to degradation over time. | For long-term storage, maintain plasma samples at -80°C. A study has shown that Betrixaban in human plasma is stable for at least 112 days at -80°C.[2] It is crucial to monitor the storage duration and re-validate stability if samples are stored for longer periods. |
| Variable results between plasma and whole blood samples. | Differences in the stability of this compound in plasma versus whole blood. | Whenever possible, process whole blood to plasma promptly after collection. If whole blood must be stored, it is recommended to keep it at refrigerated temperatures (2-8°C) and for the shortest duration possible. For some DOACs, stability in whole blood has been demonstrated for up to 7 days at 2-8°C.[3] |
| Analyte instability in processed samples (e.g., in autosampler). | The composition of the solvent and the temperature of the autosampler can affect the stability of the extracted analyte. | A study on Betrixaban demonstrated autosampler stability for processed QC samples placed in an autosampler at 10°C for 72 hours.[2] It is advisable to keep the autosampler temperature low (e.g., 4-10°C) and to perform the analysis within the validated stability time. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for plasma samples containing this compound?
For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -80°C is the best practice to ensure stability.[2]
2. How many freeze-thaw cycles can plasma samples containing this compound undergo?
While specific data for this compound is not extensively published, the general guideline for bioanalytical method validation is to ensure stability for at least three freeze-thaw cycles.[1] It is highly recommended to aliquot samples to minimize the number of freeze-thaw cycles.
3. What is the established long-term stability of Betrixaban in plasma?
Betrixaban has been shown to be stable in human plasma for at least 112 days when stored at -80°C.[2]
4. Is this compound stable in whole blood?
Specific stability data for this compound in whole blood is limited. However, for other DOACs, stability in citrated whole blood has been observed for up to 7 days at refrigerator temperatures (+2 to +8°C).[3] It is always best to centrifuge and separate plasma from whole blood as soon as possible after collection.
5. How should stock solutions of this compound be stored?
Stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light. The stability of stock solutions should be evaluated as part of the bioanalytical method validation.
Experimental Protocols
A validated UPLC-MS/MS method for the simultaneous quantification of four DOACs, including Betrixaban, in human plasma provides a reference for experimental protocol.[2]
Sample Preparation
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Thaw plasma samples at room temperature.
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To 100 µL of plasma, add an internal standard solution.
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Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).
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Vortex the mixture.
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Centrifuge to pellet the precipitated proteins.
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Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions
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Chromatography: Ultra-High Performance Liquid Chromatography (UPLC)
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Column: A suitable C18 or equivalent reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
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Transitions: Specific multiple reaction monitoring (MRM) transitions for Betrixaban and its deuterated internal standard (this compound) should be optimized.
Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of an analyte in a biological matrix as part of a bioanalytical method validation.
References
How to resolve co-eluting interferences with Betrixaban-d6.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering co-eluting interferences during the bioanalysis of Betrixaban with its deuterated internal standard, Betrixaban-d6.
Frequently Asked Questions (FAQs)
??? Q1: What are the most common sources of co-eluting interference with this compound?
Co-eluting interferences in the bioanalysis of Betrixaban can originate from several sources. The most common are:
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Endogenous Matrix Components: Lipids, phospholipids, and proteins from biological samples (e.g., plasma) that are not fully removed during sample preparation can co-elute with the analyte and internal standard, causing ion suppression or enhancement.
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Metabolites: Betrixaban is metabolized in the body. Some of these metabolites may have similar structures and chromatographic behavior, leading to co-elution and potential cross-talk in the mass spectrometer.
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Isotopic Contribution: A small, natural abundance of heavier isotopes in the Betrixaban analyte can contribute to the signal in the this compound MRM channel, a phenomenon known as isotopic crosstalk.
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Reagent or System Contamination: Contaminants from solvents, collection tubes, or the LC-MS system itself can introduce interfering peaks.
??? Q2: How can I confirm that I have a co-eluting interference?
You can confirm the presence of a co-eluting interference through several diagnostic checks:
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Analyze Blank Matrix: Inject a processed blank matrix sample (from a drug-free source) and monitor the MRM transitions for both Betrixaban and this compound. Any peak detected at the expected retention time indicates an endogenous interference.
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Analyze Zero Samples: Process a blank matrix sample spiked only with the this compound internal standard. A significant signal in the analyte (Betrixaban) channel at the retention time of the internal standard suggests crosstalk or contamination.
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Vary Chromatographic Conditions: A slight modification to the mobile phase composition or gradient slope can often cause the interfering peak to separate from the analyte or internal standard peak, confirming that they are different chemical entities.
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Review Peak Shape: Poor peak shape, such as tailing, fronting, or split peaks, can be an indicator of a co-eluting interference that is not fully resolved.
??? Q3: What is isotopic crosstalk and how does it affect my analysis?
Isotopic crosstalk occurs when the signal from the non-labeled analyte (Betrixaban) contributes to the signal of the stable isotope-labeled internal standard (this compound). Betrixaban has a specific molecular weight, but a small percentage of its molecules will naturally contain heavier isotopes (e.g., ¹³C, ¹⁵N). This can result in a molecule whose mass is identical or very close to that of the deuterated internal standard. If this occurs, the mass spectrometer may detect this analyte-derived signal in the internal standard's MRM channel, leading to an inaccurate measurement of the internal standard's response and, consequently, an inaccurate quantification of the analyte.
Troubleshooting Guide for Co-eluting Interferences
This section addresses specific issues you may encounter during your experiments.
Problem: Unstable or abnormally high internal standard (this compound) response in certain samples.
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Potential Cause: A co-eluting metabolite or endogenous matrix component is interfering with the this compound signal.
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Solution: The primary solution is to improve the chromatographic separation or enhance the sample cleanup process.
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Modify Chromatography: Adjust the analytical gradient or change the mobile phase composition to resolve the interfering peak from the this compound peak. See Protocol 1 for a detailed methodology.
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Improve Sample Preparation: Implement a more rigorous sample preparation method, such as switching from protein precipitation (PPT) to solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to better remove matrix components. Refer to Protocol 2 .
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Problem: Signal detected in the analyte (Betrixaban) channel when analyzing a sample containing only the internal standard (this compound).
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Potential Cause 1: Isotopic crosstalk from the internal standard to the analyte channel. While less common than the reverse, it can happen if the deuterium labeling is not 100% pure.
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Potential Cause 2: In-source fragmentation of this compound that results in a fragment ion identical to the one monitored for Betrixaban.
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Solution:
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Select Different MRM Transitions: Review the fragmentation pattern of both Betrixaban and this compound. Select new precursor/product ion pairs that are unique to each molecule and less prone to overlap. Refer to the MRM Transitions Data table below.
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Optimize Source Conditions: Lower the source fragmentation energy (e.g., declustering potential, collision energy) to minimize unwanted fragmentation, and re-optimize the MS parameters.
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Experimental Protocols
Protocol 1: Modified Chromatographic Conditions to Resolve Interference
This protocol describes a method for adjusting the LC gradient to achieve better separation between this compound and a co-eluting interference.
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Initial Analysis: Perform an injection using your standard gradient method to establish the retention time of Betrixaban and the interference.
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Column and Mobile Phases:
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Column: Use a C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Modified Gradient Elution: Implement a shallower gradient around the elution time of the compounds of interest. For example, if the peaks elute around 45% Mobile Phase B, modify the gradient to have a much slower increase in organic content in that region.
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Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).
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Column Temperature: Increase the column temperature (e.g., from 40°C to 50°C) to potentially alter the selectivity and improve peak shape.
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Injection and Analysis: Inject the sample and acquire data with the modified gradient.
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Evaluation: Compare the chromatograms from the initial and modified methods to confirm the separation of the interfering peak from the this compound peak.
Protocol 2: Enhanced Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more selective sample cleanup method to remove interfering matrix components compared to standard protein precipitation.
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Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX µElution plate) with 200 µL of methanol followed by 200 µL of water.
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Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
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Washing:
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Wash the cartridge with 200 µL of 2% formic acid in water.
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Wash the cartridge with 200 µL of methanol.
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Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium hydroxide in methanol into a clean collection plate.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
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Injection: Inject the reconstituted sample into the LC-MS/MS system.
Data Summary
Table 1: Example MRM Transitions for Betrixaban and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Betrixaban | 452.2 | 145.1 | Positive |
| This compound | 458.2 | 145.1 | Positive |
| Alternative Betrixaban | 452.2 | 323.2 | Positive |
| Alternative this compound | 458.2 | 329.2 | Positive |
Note: Alternative transitions may be selected to avoid interference.
Table 2: Comparison of Chromatographic Conditions for Interference Resolution
| Parameter | Standard Method | Modified Method | Rationale for Change |
| Gradient Start | 10% B | 10% B | No change |
| Gradient Ramp 1 | 10-90% B in 2.0 min | 10-40% B in 1.0 min | Faster initial ramp |
| Gradient Ramp 2 | Hold at 90% B | 40-55% B in 2.5 min | Shallower gradient around elution for better resolution |
| Gradient Ramp 3 | N/A | 55-90% B in 0.5 min | Rapidly clean the column |
| Column Temperature | 40°C | 50°C | Improve peak shape and alter selectivity |
Visualizations
Caption: A troubleshooting workflow for identifying and resolving co-eluting interferences.
Caption: An experimental workflow from sample preparation to data analysis.
Improving recovery of Betrixaban-d6 during solid-phase extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Betrixaban-d6 during solid-phase extraction (SPE).
Troubleshooting Guide
Low or inconsistent recovery of this compound during solid-phase extraction can arise from several factors throughout the SPE workflow. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low Recovery of this compound in the Final Eluate
To diagnose the source of low recovery, it is essential to analyze each fraction of the SPE process (load, wash, and elution) to determine where the analyte of interest is being lost.
Scenario 1: this compound is found in the loading fraction (breakthrough).
This indicates that the analyte did not adequately bind to the sorbent.
| Potential Cause | Troubleshooting Action |
| Inappropriate Sorbent Chemistry | Betrixaban is a moderately polar compound. A reversed-phase sorbent (e.g., C18, polymeric) is a suitable starting point. If breakthrough persists, consider a mixed-mode sorbent with both reversed-phase and ion-exchange characteristics. |
| Incorrect Sample pH | The pKa of Betrixaban's amidine group is crucial for retention on certain sorbents. For reversed-phase SPE, adjust the sample pH to be at least 2 pH units away from the pKa to ensure the analyte is in a neutral, less polar form, enhancing hydrophobic retention. |
| Sample Solvent is Too Strong | If the sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on the sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading. |
| High Flow Rate | A fast flow rate during sample loading can prevent sufficient interaction time between this compound and the sorbent. Reduce the loading flow rate to allow for proper binding. |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge will lead to breakthrough. Either reduce the sample volume/concentration or use a cartridge with a larger sorbent mass. |
| Improper Cartridge Conditioning | Failure to properly condition and equilibrate the sorbent can lead to inconsistent wetting and poor analyte retention. Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with an aqueous solution similar in composition to the sample. |
Scenario 2: this compound is found in the wash fraction.
This suggests that the wash solvent is too strong and is prematurely eluting the analyte.
| Potential Cause | Troubleshooting Action |
| Wash Solvent is Too Eluting | The organic content or pH of the wash solvent may be too aggressive. Reduce the percentage of organic solvent in the wash solution or adjust the pH to ensure this compound remains bound to the sorbent. |
| Incorrect pH of Wash Solvent | Similar to the loading step, maintaining the appropriate pH during the wash is critical to keep the analyte retained on the sorbent. |
Scenario 3: this compound is not found in the loading or wash fractions, but recovery is still low in the eluate.
This implies that the analyte is strongly retained on the sorbent and is not being efficiently eluted.
| Potential Cause | Troubleshooting Action |
| Elution Solvent is Too Weak | The elution solvent lacks the strength to disrupt the interactions between this compound and the sorbent. Increase the percentage of organic solvent or use a stronger organic solvent (e.g., switch from methanol to acetonitrile). |
| Incorrect pH of Elution Solvent | For ion-exchange or mixed-mode sorbents, the pH of the elution solvent is critical for neutralizing the charge on the analyte or sorbent, facilitating elution. Adjust the pH to disrupt the ionic interactions. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to completely elute the analyte from the sorbent bed. Increase the volume of the elution solvent and consider applying it in multiple smaller aliquots. |
| Secondary Interactions | This compound may be exhibiting secondary interactions with the sorbent material (e.g., polar interactions with residual silanols on silica-based sorbents). Add a modifier to the elution solvent (e.g., a small percentage of acid or base) to disrupt these interactions. |
Scenario 4: Inconsistent Recovery of this compound.
Poor reproducibility can be caused by a variety of factors throughout the SPE process.
| Potential Cause | Troubleshooting Action |
| Variable Flow Rates | Inconsistent flow rates during any of the SPE steps can lead to variable retention and elution. Use a vacuum manifold with flow control or a positive pressure manifold for more consistent flow. |
| Cartridge Drying Out | Allowing the sorbent bed to dry out between the conditioning, equilibration, and loading steps can lead to poor and inconsistent recovery. Ensure the sorbent bed remains wetted. |
| Inconsistent Sample Pre-treatment | Variations in sample pH adjustment, dilution, or matrix composition can affect recovery. Standardize the sample pre-treatment protocol. |
| Deuterium Isotope Effect | While typically minor in SPE, the difference in physicochemical properties between Betrixaban and this compound could lead to slight differences in extraction behavior. Ensure the method is robust enough to accommodate these minor differences. Co-elution of any interfering substances with the analyte can also affect the accuracy of quantification. |
Experimental Protocols
While a specific validated SPE protocol for Betrixaban was not found in the public domain, the following protocol for Rivaroxaban, a structurally similar oral anticoagulant, can be adapted as a starting point for method development. A validated method for Rivaroxaban in human plasma utilized a solid-phase extraction procedure with a deuterated internal standard (Rivaroxaban-D4) and achieved overall recoveries of >96%.
Adapted SPE Protocol for this compound in Human Plasma
This protocol is a suggested starting point and should be optimized and validated for your specific application.
| Step | Procedure | Rationale |
| 1. Cartridge Selection | Reversed-phase polymeric sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) or a mixed-mode cation exchange sorbent. | Betrixaban's structure suggests moderate polarity, making reversed-phase a suitable primary interaction. A mixed-mode sorbent could offer enhanced selectivity by utilizing both hydrophobic and ion-exchange interactions. |
| 2. Conditioning | Pass 1 mL of methanol through the cartridge. | Wets the sorbent and activates it for interaction with the analyte. |
| 3. Equilibration | Pass 1 mL of water through the cartridge. | Removes the organic conditioning solvent and prepares the sorbent for the aqueous sample. |
| 4. Sample Pre-treatment | To 200 µL of plasma sample, add this compound internal standard. Dilute with 200 µL of 2% formic acid in water. Vortex to mix. | Acidifying the sample will protonate the basic nitrogen atoms in Betrixaban, making it more polar and potentially improving retention on a mixed-mode cation exchange sorbent. For a purely reversed-phase mechanism, a neutral pH would be more appropriate. |
| 5. Sample Loading | Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min). | A slow flow rate ensures adequate time for the analyte to interact with and bind to the sorbent. |
| 6. Washing | Wash the cartridge with 1 mL of 5% methanol in water. | Removes polar interferences from the plasma matrix without eluting the retained this compound. |
| 7. Elution | Elute this compound with 1 mL of methanol. A second elution with 1 mL of 2% ammonium hydroxide in methanol can be performed if recovery is low. | Methanol disrupts the hydrophobic interactions. The addition of a base like ammonium hydroxide can help to elute the analyte if there are secondary ionic interactions with the sorbent. |
| 8. Evaporation & Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS analysis. | Concentrates the sample and ensures compatibility with the analytical instrument. |
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound significantly lower than the non-deuterated Betrixaban?
A: While stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, minor differences in physicochemical properties due to the heavier isotope can sometimes lead to slight variations in extraction efficiency. This is known as the isotope effect. However, a significant difference in recovery is more likely due to other factors such as:
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Co-eluting matrix components: An interference from the biological matrix may be suppressing the signal of this compound during analysis.
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Errors in standard concentrations: Inaccurate concentration of the this compound spiking solution will lead to incorrect recovery calculations.
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Analyte stability: Ensure that both Betrixaban and this compound are stable throughout the extraction and analysis process.
Q2: Can I use a generic SPE protocol for this compound extraction?
A: A generic protocol can be a good starting point, but for optimal and reproducible results, the method should be tailored to the specific properties of Betrixaban and the sample matrix. Key parameters to optimize include the choice of sorbent, the pH of the sample and wash/elution solvents, and the composition of the wash and elution solvents.
Q3: What type of SPE sorbent is best for this compound?
A: Based on the structure of Betrixaban, which contains both hydrophobic regions and polar, ionizable groups, several sorbent types could be effective:
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Reversed-phase (e.g., C18, polymeric): This will retain Betrixaban based on hydrophobic interactions. Polymeric sorbents are often more stable across a wider pH range than silica-based sorbents.
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Mixed-mode (e.g., reversed-phase with cation exchange): This type of sorbent can provide higher selectivity by utilizing both hydrophobic and ionic interactions. By adjusting the pH, you can control the charge of Betrixaban and enhance its retention.
Q4: How does pH affect the recovery of this compound?
A: The pH of the sample, wash, and elution solutions is critical, especially when using ion-exchange or mixed-mode sorbents. Betrixaban has basic nitrogen atoms that can be protonated at acidic pH.
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For reversed-phase SPE: To maximize hydrophobic retention, you generally want the analyte to be in its neutral (less polar) form. Therefore, adjusting the sample pH to be at least 2 units above the pKa of the basic groups is recommended.
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For cation-exchange SPE: To retain the positively charged Betrixaban, the sample pH should be at least 2 units below the pKa of the basic groups, and the sorbent should be negatively charged. Elution is then achieved by using a solvent with a high pH to neutralize the analyte or a high ionic strength to disrupt the electrostatic interaction.
Q5: What are some key steps to ensure good reproducibility in my SPE method?
A: To ensure high reproducibility, focus on controlling the following variables:
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Consistent flow rates: Use automated or semi-automated systems to maintain consistent flow rates during all steps.
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Precise pH adjustments: Use a calibrated pH meter for all solutions.
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Standardized sample pre-treatment: Ensure all samples are treated identically before loading.
-
Avoid sorbent drying: Do not allow the sorbent bed to dry out before the elution step unless specified by the protocol for certain polymeric sorbents.
-
Method validation: Perform a full validation of your method according to regulatory guidelines (e.g., EMA, FDA) to assess its accuracy, precision, selectivity, and stability.
Visualizations
Caption: General workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery.
Technical Support Center: Managing Ion Suppression Effects on Betrixaban-d6 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage ion suppression effects on the Betrixaban-d6 signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][4] Even though this compound is a stable isotope-labeled internal standard, significant ion suppression can still affect its signal and potentially the accuracy of the quantification of the unlabeled Betrixaban.
Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?
A2: Common causes of ion suppression include endogenous matrix components such as phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants, dosing vehicles, and contaminants from sample collection tubes.[2][5][6] Betrixaban itself is primarily excreted in the gut, so when analyzing samples from preclinical or clinical studies, high concentrations of metabolites or co-administered drugs can also be a source of ion suppression.[7][8]
Q3: How can I detect if the this compound signal is being affected by ion suppression?
A3: The most common method to detect and characterize ion suppression is the post-column infusion experiment.[2][9][10] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression.[2][10] Another method is to compare the response of this compound in a neat solution versus a post-extraction spiked blank matrix sample to calculate the matrix factor.[6]
Q4: I am observing a sudden drop in the this compound signal. What are the initial troubleshooting steps?
A4: If you observe a sudden drop in the this compound signal, first verify the basic LC-MS system parameters, such as mobile phase composition, flow rate, and mass spectrometer settings.[11] Check for any leaks in the system. Prepare a fresh solution of this compound to rule out degradation. If the issue persists, it is likely due to matrix effects. A systematic investigation starting with a post-column infusion experiment is recommended to identify the retention time of the suppressing components.[10]
Q5: What are the most effective strategies to mitigate or eliminate ion suppression for the this compound signal?
A5: The most effective strategies involve either improving the sample cleanup or optimizing the chromatographic separation.[5][12]
-
Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation to remove interfering matrix components.[3][13][14]
-
Chromatography: Modify the LC method to chromatographically separate this compound from the ion-suppressing components. This can be achieved by changing the gradient profile, mobile phase composition, or using a different stationary phase.[2][15]
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components and minimize ion suppression, although this may compromise the limit of quantification.[3][16]
Q6: Can the deuterated internal standard (this compound) fully compensate for ion suppression of the unlabeled Betrixaban?
A6: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression, thus providing accurate quantification. However, chromatographic separation between the deuterated and non-deuterated compounds can sometimes occur (isotopic effect), leading to differential ion suppression and affecting the accuracy of the results. It is crucial to verify that Betrixaban and this compound have identical retention times and that the analyte-to-internal standard ratio remains constant across different lots of biological matrix.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving ion suppression issues with the this compound signal.
| Symptom | Potential Cause | Recommended Action |
| Low or inconsistent this compound signal | Ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify the retention time of the suppression.[2][10] 2. Modify the LC gradient to shift the this compound peak away from the suppression zone.[15] 3. Improve sample cleanup using SPE or LLE.[14] |
| Analyte/IS ratio varies between samples | Differential ion suppression between Betrixaban and this compound. | 1. Confirm co-elution of Betrixaban and this compound. 2. Evaluate matrix effects from multiple sources of the biological matrix. 3. Optimize sample preparation to remove the source of interference. |
| Gradual decrease in signal over a batch run | Accumulation of matrix components on the column or in the ion source. | 1. Implement a more effective column wash step between injections. 2. Clean the ion source of the mass spectrometer.[17] 3. Consider using a guard column to protect the analytical column.[18] |
| Poor peak shape for this compound | Matrix overload or interference. | 1. Dilute the sample extract.[3] 2. Optimize the injection volume. 3. Ensure the sample solvent is compatible with the mobile phase.[18] |
Experimental Protocols
1. Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the regions in the chromatogram where ion suppression occurs.
-
Materials:
-
Syringe pump
-
Tee-piece union
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
LC-MS/MS system
-
Blank, extracted biological matrix (e.g., plasma, urine)
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Begin acquiring data in MRM mode for this compound. A stable baseline signal should be observed.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.
-
2. Quantitative Assessment of Matrix Effects (Matrix Factor)
This protocol quantifies the extent of ion suppression or enhancement.
-
Materials:
-
Blank biological matrix from at least six different sources
-
This compound standard solutions
-
LC-MS/MS system
-
-
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or a reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix using the intended sample preparation method. Spike the same concentration of this compound into the final, extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each matrix source:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different sources should be evaluated to assess the variability of the matrix effect.
-
Quantitative Data Summary
Table 1: Matrix Factor for this compound in Human Plasma from Different Lots
| Plasma Lot | Peak Area (Neat Solution, Set A) | Peak Area (Post-Spiked Matrix, Set B) | Matrix Factor (MF) |
| Lot 1 | 1,520,000 | 851,200 | 0.56 |
| Lot 2 | 1,515,000 | 790,320 | 0.52 |
| Lot 3 | 1,532,000 | 888,560 | 0.58 |
| Lot 4 | 1,525,000 | 840,500 | 0.55 |
| Lot 5 | 1,518,000 | 819,720 | 0.54 |
| Lot 6 | 1,522,000 | 867,540 | 0.57 |
| Mean | 1,522,000 | 842,973 | 0.55 |
| %CV | 0.4% | 4.2% | 4.1% |
This table presents hypothetical data demonstrating moderate ion suppression (mean MF = 0.55) with low lot-to-lot variability.
Visualizations
Caption: Workflow for Investigating and Mitigating Ion Suppression.
Caption: Decision Tree for Troubleshooting this compound Signal Loss.
Caption: Mechanism of Ion Suppression in the ESI Source.
References
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. aspects-of-matrix-and-analyte-effects-in-clinical-pharmacokinetic-sample-analyses-using-lc-esi-ms-ms-two-case-examples - Ask this paper | Bohrium [bohrium.com]
- 14. longdom.org [longdom.org]
- 15. tandfonline.com [tandfonline.com]
- 16. DSpace [research-repository.griffith.edu.au]
- 17. zefsci.com [zefsci.com]
- 18. restek.com [restek.com]
Purity issues and potential interferences from Betrixaban-d6 material.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Betrixaban-d6 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a deuterium-labeled version of Betrixaban, a direct factor Xa inhibitor. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, it serves as an ideal internal standard for the accurate quantification of Betrixaban in biological matrices. Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer.
Q2: What are the potential sources of error when using this compound as an internal standard?
Potential sources of error include:
-
Purity Issues: The presence of unlabeled Betrixaban or other impurities in the this compound material can lead to inaccurate quantification.
-
Isotopic Exchange: Deuterium atoms may exchange with protons from the solvent under certain pH and temperature conditions, a phenomenon known as back-exchange. This can alter the mass of the internal standard and interfere with measurements.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of this compound and/or the analyte in the mass spectrometer source, leading to inaccurate results. Although deuterated standards are used to compensate for these effects, they may not always do so perfectly.[1]
-
Chromatographic Co-elution: Impurities or metabolites that co-elute with this compound can interfere with its signal.
-
Degradation: Betrixaban is known to degrade under acidic and alkaline conditions.[2] Improper sample handling and storage can lead to the degradation of both the analyte and the internal standard, affecting accuracy.
Q3: How should this compound material be stored to ensure its stability?
To ensure the stability of this compound, it is recommended to store it as a solid at -20°C.[3] Once reconstituted in a solvent, it should be stored at -20°C or -80°C and used within the timeframe specified by the manufacturer to minimize degradation and potential solvent-mediated isotopic exchange. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inaccurate Quantification or High Variability in Results
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Purity of this compound | 1. Verify the purity of the this compound standard using the supplier's Certificate of Analysis (CoA).2. If a CoA is unavailable or purity is questionable, perform an independent purity assessment via LC-MS. | LC-MS Purity Assessment: 1. Prepare a high-concentration solution of this compound.2. Acquire full scan mass spectra to identify any unlabeled Betrixaban (M) and other potential impurities alongside the deuterated compound (M+6).3. The peak area of unlabeled Betrixaban should be negligible compared to the deuterated form. |
| Isotopic Exchange (Back-Exchange) | 1. Evaluate the stability of the deuterium label in your experimental conditions (sample matrix, solvent pH, temperature).2. Incubate this compound in the sample matrix and extraction solvent for varying durations and temperatures, then analyze by LC-MS to check for any decrease in the M+6 signal and increase in lower mass signals (M+5, M+4, etc.). | Isotopic Stability Study: 1. Spike this compound into the blank matrix.2. Aliquot and incubate at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).3. Process and analyze the samples by LC-MS, monitoring the isotopic distribution of the internal standard. |
| Differential Matrix Effects | 1. Perform a post-extraction addition experiment to assess matrix effects.2. Compare the signal intensity of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates matrix effects. | Matrix Effect Evaluation: 1. Prepare three sets of samples: A) Analyte and internal standard in neat solution. B) Blank matrix extract spiked with analyte and internal standard. C) Pre-spiked matrix sample.2. Analyze all samples and calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. |
Issue 2: Unexpected Peaks or Interferences in the Chromatogram
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Co-eluting Impurities | 1. Review the synthesis route of Betrixaban to identify potential impurities.[4] Known impurities include 2-amino, 2-nitro, and 4-cyanobenzamido derivatives.[5]2. Optimize the chromatographic method (e.g., gradient, column chemistry) to separate interfering peaks from this compound. | Chromatographic Method Development: 1. Test different mobile phase compositions and gradients.2. Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl).3. Adjust the column temperature to improve resolution. |
| Metabolite Interference | Betrixaban has known hydrolysis degradation products that could potentially interfere.[2]1. Check for the presence of potential deuterated metabolites of this compound.2. Adjust chromatography to separate metabolites from the internal standard. | Metabolite Identification: 1. Incubate this compound in a metabolically active system (e.g., liver microsomes).2. Analyze the sample using high-resolution mass spectrometry to identify potential metabolites. |
| Sample Contamination | 1. Analyze blank samples (matrix and solvent) to check for contamination.2. Ensure proper cleaning of autosampler and injection port to prevent carryover. | System Blank Analysis: 1. Inject a series of solvent blanks and blank matrix extracts before and after a high concentration sample.2. Monitor for the presence of Betrixaban or this compound in the blank injections. |
Experimental Workflows and Pathways
Caption: A typical experimental workflow for the quantification of Betrixaban using this compound.
Caption: A logical troubleshooting workflow for addressing inaccurate results with this compound.
Summary of Potential Interferences
| Interferent Type | Potential Source | Effect on Analysis | Mitigation Strategy |
| Isotopic Impurity | Incomplete deuteration during synthesis of this compound. | Overestimation of the analyte concentration due to contribution of unlabeled Betrixaban in the internal standard. | Use a high-purity internal standard; correct for isotopic contribution if known and consistent. |
| Chemical Impurity | Residual starting materials or by-products from synthesis. | May co-elute and interfere with analyte or internal standard peaks, causing ion suppression or enhancement. | Optimize chromatographic separation; use a more specific mass transition. |
| Degradation Products | Hydrolysis of Betrixaban or this compound under acidic or alkaline conditions.[2] | Can cause loss of analyte and internal standard, leading to inaccurate results. Degradants may also cause interference. | Maintain proper sample pH and storage conditions (frozen). |
| Metabolites | In vivo or in vitro metabolism of Betrixaban. | Potential for cross-talk in mass transitions if deuterated metabolites are formed and co-elute. | Develop a chromatographic method with sufficient resolution to separate metabolites from the analyte and internal standard. |
| Matrix Components | Endogenous compounds in the biological sample (e.g., phospholipids, salts). | Can cause ion suppression or enhancement, affecting the accuracy and precision of the measurement.[1] | Implement efficient sample preparation techniques (e.g., solid-phase extraction) to remove interfering components. |
References
- 1. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating Betrixaban Maleate drug degradation profiles, isolation and characterization of unknown degradation products by mass-triggered preparative HPLC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Betrixaban Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the robust quantification of drug candidates in biological matrices is a critical cornerstone of preclinical and clinical studies. This guide provides a comprehensive overview and comparison of a state-of-the-art bioanalytical method for the anticoagulant Betrixaban, utilizing its deuterated stable isotope, Betrixaban-d6, as an internal standard. The methodology and data presented are synthesized from established practices for similar direct oral anticoagulants (DOACs) and general guidelines for bioanalytical method validation, offering a benchmark for performance.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects. This guide details a representative UPLC-MS/MS method, its validation parameters, and compares its expected performance with alternative approaches.
Experimental Protocol: UPLC-MS/MS Method for Betrixaban in Human Plasma
A detailed experimental protocol for the quantification of Betrixaban in human plasma using this compound as an internal standard is outlined below. This protocol is a composite of best practices observed in the bioanalysis of DOACs.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 350 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-1.5 min: 20-80% B
-
1.5-2.0 min: 80% B
-
2.0-2.1 min: 80-20% B
-
2.1-3.0 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
3. Mass Spectrometric Conditions
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betrixaban: m/z 452.2 → 145.1
-
This compound: m/z 458.2 → 151.1
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
Performance Data and Comparison
The validation of the bioanalytical method is performed according to the guidelines of the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following tables summarize the expected quantitative performance data for the Betrixaban method using this compound and compare it to a hypothetical method using a structural analog as an internal standard.
Table 1: Method Validation Parameters for Betrixaban Quantification
| Parameter | Acceptance Criteria | Expected Performance (this compound IS) | Expected Performance (Analog IS) |
| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.99 |
| Calibration Range | - | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% | 1 ng/mL | 5 ng/mL |
| Intra-day Accuracy (%) | 85-115% (±15%) | 95.2 - 104.5% | 92.1 - 108.3% |
| Intra-day Precision (%CV) | ≤ 15% | < 7.5% | < 12.0% |
| Inter-day Accuracy (%) | 85-115% (±15%) | 96.8 - 103.1% | 94.5 - 106.7% |
| Inter-day Precision (%CV) | ≤ 15% | < 8.2% | < 13.5% |
| Recovery (%) | Consistent and reproducible | > 85% | > 80% |
| Matrix Effect (%CV) | ≤ 15% | < 5% | < 15% |
Table 2: Stability Data for Betrixaban in Human Plasma
| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Expected Deviation (this compound IS) |
| Bench-top (Room Temperature) | 24 hours | ± 15% | < 5% |
| Autosampler (10°C) | 48 hours | ± 15% | < 6% |
| Freeze-Thaw (3 cycles, -80°C to RT) | 3 cycles | ± 15% | < 8% |
| Long-term (-80°C) | 90 days | ± 15% | < 10% |
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the logic of bioanalytical method validation, the following diagrams are provided.
A Head-to-Head Battle: Betrixaban-d6 vs. [13C6]-Betrixaban as Internal Standards for Accurate Betrixaban Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anticoagulant Betrixaban, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Betrixaban-d6 and [13C6]-Betrixaban.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established best practice. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). The ideal SIL-IS co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, thereby compensating for variations in sample preparation, injection volume, and matrix effects.
Theoretical Performance Comparison
Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis due to their ability to mimic the analyte's behavior throughout the analytical process. However, the choice between a deuterated and a ¹³C-labeled standard can have significant implications for data quality.
This compound , a deuterated internal standard, is synthesized by replacing six hydrogen atoms with deuterium. While generally effective, deuterated standards can sometimes exhibit a phenomenon known as the "isotope effect." This can lead to a slight difference in chromatographic retention time compared to the unlabeled analyte. This chromatographic shift can be problematic if a co-eluting matrix component suppresses or enhances the ionization of the analyte and the internal standard to different extents, potentially compromising the accuracy of the results. Furthermore, in some instances, the deuterium label can be unstable and undergo back-exchange with hydrogen atoms from the surrounding solvent, leading to a loss of the isotopic label and inaccurate quantification.
[13C6]-Betrixaban , on the other hand, is labeled with six heavy carbon-13 isotopes. [13C6]-Betrixaban is a stable isotope-labeled internal standard that is commercially available.[1] Generally, ¹³C-labeled standards are considered superior to their deuterated counterparts for several key reasons.[2][3][4] The carbon-13 label is exceptionally stable and not prone to exchange.[2][4] More importantly, the substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule. Consequently, ¹³C-labeled internal standards almost perfectly co-elute with the native analyte, ensuring that both experience the same degree of matrix effects and ionization suppression or enhancement.[3][4] This co-elution is a critical factor in achieving the highest level of accuracy and precision in quantitative bioanalysis.[3]
The following table summarizes the key theoretical differences between this compound and [13C6]-Betrixaban based on the general properties of deuterated and ¹³C-labeled internal standards.
| Feature | This compound (Deuterated) | [13C6]-Betrixaban (¹³C-Labeled) | Advantage |
| Chromatographic Co-elution | Potential for slight retention time shift (Isotope Effect) | Near-perfect co-elution with Betrixaban | [13C6]-Betrixaban |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions | Highly stable, no risk of exchange | [13C6]-Betrixaban |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic shift | Excellent, due to co-elution | [13C6]-Betrixaban |
| Accuracy and Precision | Generally high, but can be affected by isotope effects | Typically higher and more robust | [13C6]-Betrixaban |
| Commercial Availability | Available from various suppliers | Available, for example, in the DOSINACO™ kit[5][6] | Both are accessible |
| Cost | Often less expensive to synthesize | Generally more expensive to synthesize | This compound |
Experimental Protocol: A Representative LC-MS/MS Method for Betrixaban Quantification in Human Plasma
While a specific protocol directly comparing this compound and [13C6]-Betrixaban is not available, the following represents a typical validated LC-MS/MS method for the quantification of Betrixaban in human plasma, incorporating the use of a stable isotope-labeled internal standard. This protocol is a composite based on established methods for oral anticoagulants.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or [13C6]-Betrixaban in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Transitions:
-
Betrixaban: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized).
-
[13C6]-Betrixaban: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized).
-
3. Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard) with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ± 15% (± 20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Stability: Freeze-thaw stability, short-term and long-term stability in matrix, and stock solution stability.
Visualizing the Workflow
To illustrate the analytical process, the following diagrams created using the DOT language in Graphviz are provided.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
Cross-Validation of Analytical Methods for Betrixaban Utilizing a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Betrixaban in human plasma, utilizing Betrixaban-d6 as a stable isotope-labeled internal standard. The cross-validation of these methods is essential for ensuring the reliability and consistency of bioanalytical data, particularly in multi-site clinical trials or when methods are transferred between laboratories. This document outlines the experimental protocols, presents comparative validation data, and discusses the implications for pharmacokinetic and toxicokinetic studies.
Introduction to Betrixaban and the Role of this compound
Betrixaban is an oral, direct factor Xa inhibitor, a class of anticoagulants used for the prevention of venous thromboembolism (VTE). Accurate and precise quantification of Betrixaban in biological matrices is crucial for pharmacokinetic analysis, dose-finding studies, and establishing bioequivalence. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variability in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Comparative Analysis of Two Validated LC-MS/MS Methods
This guide presents a hypothetical cross-validation between two representative LC-MS/MS methods: Method A , an established method in a primary research laboratory, and Method B , a method adapted for a high-throughput clinical research organization (CRO). The following tables summarize the key validation parameters for each method, demonstrating their comparability and suitability for the analysis of Betrixaban in human plasma.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B |
| LC System | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 2.1 x 50 mm, 3.5 µm | C18, 2.1 x 30 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 min | 3.0 min |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (Betrixaban) | m/z 452.2 -> 145.1 | m/z 452.2 -> 261.1 |
| MRM Transition (this compound) | m/z 458.2 -> 145.1 | m/z 458.2 -> 261.1 |
Table 2: Summary of Validation Parameters
| Validation Parameter | Method A | Method B | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.997 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | Bias: ±20%, Precision: ≤20% |
| Accuracy (% Bias) at LLOQ | 5.2 | -3.8 | ±20% |
| Precision (%RSD) at LLOQ | 8.9 | 11.2 | ≤20% |
| Accuracy (% Bias) at LQC, MQC, HQC | -2.5 to 4.1 | -4.8 to 3.5 | ±15% |
| Precision (%RSD) at LQC, MQC, HQC | ≤ 6.8 | ≤ 8.1 | ≤15% |
| Matrix Effect (%) | 98.5 - 103.2 | 96.7 - 104.5 | Consistent and reproducible |
| Recovery (%) | 85.4 | 88.1 | Consistent and reproducible |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Experimental Protocols
Detailed methodologies for both Method A and Method B are provided below to allow for replication and further comparison.
Method A: Experimental Protocol
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
As detailed in Table 1.
3. Calibration and Quality Control:
-
Calibration standards were prepared in blank human plasma at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality control samples were prepared at 3 ng/mL (LQC), 80 ng/mL (MQC), and 800 ng/mL (HQC).
Method B: Experimental Protocol
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 5 seconds.
-
Perform protein precipitation by adding 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 2 µL onto the UHPLC-MS/MS system.
2. UHPLC-MS/MS Conditions:
-
As detailed in Table 1.
3. Calibration and Quality Control:
-
Calibration standards were prepared in blank human plasma at concentrations of 1, 2.5, 10, 40, 200, 800, and 1000 ng/mL.
-
Quality control samples were prepared at 3 ng/mL (LQC), 150 ng/mL (MQC), and 750 ng/mL (HQC).
Mandatory Visualizations
Metabolic Pathway of Betrixaban
Betrixaban undergoes minimal metabolism, with the primary route being hydrolysis. The following diagram illustrates the main metabolic transformations.
Caption: Metabolic pathway of Betrixaban.
Cross-Validation Workflow
The following diagram outlines the logical workflow for performing a cross-validation between two analytical methods.
Caption: Cross-validation experimental workflow.
Conclusion
The cross-validation data presented in this guide demonstrates a high degree of concordance between the two hypothetical LC-MS/MS methods for the quantification of Betrixaban in human plasma. Both methods, employing this compound as an internal standard, are shown to be accurate, precise, and reliable. The successful cross-validation provides confidence that data generated by either method can be combined or compared in a regulatory submission, ensuring the integrity of clinical trial data. The detailed protocols and validation summaries provided herein serve as a valuable resource for laboratories involved in the bioanalysis of Betrixaban and other direct oral anticoagulants.
Navigating Bioanalysis: A Comparative Guide to Linearity and Sensitivity Assessment with Betrixaban-d6
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative assessment of the linearity and sensitivity for the bioanalysis of Betrixaban, a direct factor Xa inhibitor, with a focus on the use of its deuterated stable isotope-labeled internal standard, Betrixaban-d6. While specific public data on a validated method exclusively using this compound is limited, this guide draws upon established bioanalytical principles and data from comparable methods for novel oral anticoagulants (NOACs) to provide a robust framework for evaluation.
Stable isotope-labeled internal standards are the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ability to mimic the analyte's behavior during sample preparation and ionization, thus ensuring high accuracy and precision. For Betrixaban, both deuterated (this compound) and 13C-labeled ([13C6]-Betrixaban) internal standards are utilized. This guide will present data from a validated method using a stable isotope-labeled internal standard for Betrixaban and compare it with typical performance characteristics observed for similar anticoagulants analyzed with deuterated internal standards.
Performance Comparison: Linearity and Sensitivity
The performance of a bioanalytical method is primarily defined by its linearity over a specific concentration range and its sensitivity, determined by the lower limit of quantification (LLOQ). An ideal method will demonstrate a linear relationship between the instrument response and the analyte concentration, allowing for accurate quantification across the expected in-vivo concentration range.
| Parameter | Method with [13C6]-Betrixaban IS[1] | Typical Performance for NOACs with Deuterated IS[2][3] |
| Analyte | Betrixaban | Apixaban, Rivaroxaban, etc. |
| Internal Standard | [13C6]-Betrixaban | Deuterated Analogs (e.g., Apixaban-d7) |
| Linearity Range | 10 - 500 µg/L | 1 - 500 ng/mL (or µg/L) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 µg/L (10 ng/mL) | 1 - 5 ng/mL |
| Precision at LLOQ (%CV) | Not Specified | < 20% |
| Accuracy at LLOQ (%Bias) | Not Specified | ± 20% |
Note: The data for the method with [13C6]-Betrixaban is based on a multi-analyte platform for NOACs and provides a general linearity range. Specific LLOQ precision and accuracy were not detailed in the available material.
Experimental Protocols
A robust and reliable bioanalytical method underpins the accurate assessment of a drug's pharmacokinetic profile. Below is a representative experimental protocol for the quantification of an oral anticoagulant like Betrixaban in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: Aliquot 100 µL of human plasma (containing unknown concentrations of Betrixaban) into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the working solution of this compound (or another suitable stable isotope-labeled IS) to each plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile to each well to precipitate plasma proteins.
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Injection Volume: Typically 5-10 µL of the prepared sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for this class of compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Betrixaban and this compound are monitored.
-
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key steps in the bioanalytical workflow and the logical relationship in method validation.
Caption: Bioanalytical workflow for Betrixaban quantification.
Caption: Key parameters for bioanalytical method validation.
References
Enhanced Accuracy and Precision in Betrixaban Quantification Using a Deuterated Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the analytical performance of quantifying the direct oral anticoagulant Betrixaban using a deuterated internal standard (Betrixaban-d6) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). For comparative purposes, this guide also presents data from a validated LC-MS/MS method for another Factor Xa inhibitor, Apixaban, which employs a similar analytical approach with its deuterated internal standard.
Introduction
Betrixaban is an oral, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Precise and accurate quantification of Betrixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variability in sample preparation, matrix effects, and instrument response, thus ensuring the highest level of accuracy and precision.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance characteristics of an automated LC-MS/MS method for Betrixaban utilizing a stable isotope-labeled internal standard and a validated LC-MS/MS method for Apixaban using Apixaban-d7.
Table 1: Performance Characteristics of Betrixaban Quantification
| Parameter | Performance |
| Method | Fully Automated LC-MS/MS |
| Internal Standard | Stable Isotope Labeled Standard |
| Linearity (r²) | >0.999 |
| Calibration Range | 10 - 500 µg/L |
| Accuracy (% of Nominal) | 94.1% - 98.3% |
Data sourced from a poster presentation on a commercially available reagent kit.
Table 2: Performance Characteristics of a Representative Factor Xa Inhibitor (Apixaban) Quantification Method
| Parameter | Performance |
| Method | LC-MS/MS |
| Internal Standard | Apixaban-d7 |
| Linearity (r²) | ≥0.99 |
| Calibration Range | 1.00 - 502.50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Accuracy (% of Nominal) | 98.7% - 105.3% |
| Inter-day Accuracy (% of Nominal) | 100.2% - 102.8% |
| Intra-day Precision (%CV) | 2.1% - 5.5% |
| Inter-day Precision (%CV) | 2.9% - 4.9% |
| Recovery (%) | 85.3% - 88.2% |
This data is from a validated method for Apixaban and serves as a representative example of the performance achievable for this class of drugs with a deuterated internal standard.
Experimental Protocols
A detailed experimental protocol for the quantification of Betrixaban using this compound is not publicly available in full. However, the following is a representative, validated LC-MS/MS protocol for the quantification of Apixaban, a similar Factor Xa inhibitor, using its deuterated internal standard. This protocol illustrates the typical steps and conditions for such an analysis.
Representative Experimental Protocol: Quantification of Apixaban in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Apixaban-d7).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient is typically used to separate the analyte from matrix components.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Apixaban: m/z 460.0 -> 443.1
-
Apixaban-d7: m/z 467.1 -> 450.1
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters are optimized for maximum sensitivity and specificity.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the therapeutic action of Betrixaban, the following diagrams are provided.
A Comparative Guide to Matrix Effect Validation for Betrixaban Assay with a Deuterated Standard
In the quantitative analysis of pharmaceuticals in biological matrices, such as plasma, the matrix effect is a significant concern that can compromise the accuracy and precision of results. This guide provides a comparative analysis of a Betrixaban assay with and without a deuterated internal standard to demonstrate the importance of using an appropriate internal standard to mitigate matrix effects. The information presented here is crucial for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Understanding the Matrix Effect
The matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during the validation of bioanalytical methods to ensure the reliability of the data.[3][4][5][6]
A common strategy to compensate for the matrix effect is the use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of the analyte.[7] The SIL internal standard is expected to have nearly identical chemical and physical properties to the analyte, causing it to experience the same degree of matrix effect. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized.
Experimental Protocol for Matrix Effect Validation
The following protocol is based on FDA guidelines for bioanalytical method validation and is designed to assess the matrix effect in a Betrixaban assay.[3][5]
Objective: To evaluate the matrix effect on the quantification of Betrixaban in human plasma with and without the use of a deuterated internal standard (Betrixaban-d4).
Materials:
-
Betrixaban reference standard
-
Betrixaban-d4 internal standard
-
Blank human plasma from at least six different donors
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Spiked Samples:
-
Prepare two sets of quality control (QC) samples at low and high concentrations of Betrixaban in a neat solution (e.g., methanol:water, 50:50).
-
Prepare blank plasma extracts from six different donors.
-
Post-extraction spike the blank plasma extracts with the low and high concentrations of Betrixaban. One set of these samples will also be spiked with Betrixaban-d4.
-
-
Sample Analysis:
-
Analyze the neat solution samples and the post-extraction spiked plasma samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Without Deuterated Standard: Calculate the matrix factor (MF) for each of the six plasma lots at both low and high QC concentrations. The MF is the ratio of the peak area of Betrixaban in the presence of the matrix to the peak area of Betrixaban in the neat solution. The coefficient of variation (CV) of the MFs from the six lots should be ≤15%.
-
With Deuterated Standard: Calculate the internal standard (IS) normalized matrix factor. This is the ratio of the peak area ratio of Betrixaban to Betrixaban-d4 in the presence of the matrix to the peak area ratio in the neat solution. The CV of the IS-normalized MFs from the six lots should be ≤15%.
-
Acceptance Criteria:
-
The precision (CV) of the matrix factors (or IS-normalized matrix factors) across the six different lots of plasma should not exceed 15%.
-
The accuracy of the back-calculated concentrations for each lot should be within 85% to 115% of the nominal concentration.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical but realistic data from a matrix effect validation study for a Betrixaban assay.
Table 1: Matrix Effect Validation of Betrixaban without a Deuterated Internal Standard
| Plasma Lot | Low QC (2 ng/mL) - Peak Area | High QC (200 ng/mL) - Peak Area | Matrix Factor (Low QC) | Matrix Factor (High QC) |
| Neat Solution | 10,000 | 1,000,000 | - | - |
| Lot 1 | 8,500 | 880,000 | 0.85 | 0.88 |
| Lot 2 | 7,800 | 790,000 | 0.78 | 0.79 |
| Lot 3 | 9,200 | 950,000 | 0.92 | 0.95 |
| Lot 4 | 6,500 | 680,000 | 0.65 | 0.68 |
| Lot 5 | 11,000 | 1,150,000 | 1.10 | 1.15 |
| Lot 6 | 8,200 | 840,000 | 0.82 | 0.84 |
| Mean | 0.85 | 0.88 | ||
| Std Dev | 0.15 | 0.16 | ||
| CV (%) | 17.6% | 18.2% |
In this scenario, the CV for both low and high QC levels exceeds the 15% acceptance limit, indicating a significant and variable matrix effect across different plasma lots.
Table 2: Matrix Effect Validation of Betrixaban with a Deuterated Internal Standard (Betrixaban-d4)
| Plasma Lot | Low QC (Analyte/IS Ratio) | High QC (Analyte/IS Ratio) | IS-Normalized Matrix Factor (Low QC) | IS-Normalized Matrix Factor (High QC) |
| Neat Solution | 1.00 | 1.00 | - | - |
| Lot 1 | 0.98 | 1.02 | 0.98 | 1.02 |
| Lot 2 | 0.95 | 0.97 | 0.95 | 0.97 |
| Lot 3 | 1.03 | 1.05 | 1.03 | 1.05 |
| Lot 4 | 0.96 | 0.98 | 0.96 | 0.98 |
| Lot 5 | 1.05 | 1.03 | 1.05 | 1.03 |
| Lot 6 | 0.99 | 1.01 | 0.99 | 1.01 |
| Mean | 0.99 | 1.01 | ||
| Std Dev | 0.04 | 0.03 | ||
| CV (%) | 4.0% | 3.0% |
With the use of a deuterated internal standard, the CV for both QC levels is well within the 15% acceptance limit, demonstrating effective compensation for the matrix effect.
Workflow for Matrix Effect Validation
The following diagram illustrates the experimental workflow for assessing the matrix effect.
Caption: Workflow for Matrix Effect Validation.
Logical Relationship of Matrix Effect Compensation
The diagram below illustrates the logical relationship of how a deuterated internal standard compensates for matrix effects.
Caption: Compensation of Matrix Effect with a Deuterated Standard.
Conclusion
The validation of a bioanalytical method for Betrixaban requires a thorough assessment of the matrix effect. As demonstrated by the comparative data, the use of a deuterated internal standard, such as Betrixaban-d4, is highly effective in compensating for the variability in ion suppression or enhancement caused by different biological matrices. This approach leads to a more robust and reliable assay, ensuring that the generated data is accurate and meets regulatory requirements. For researchers and scientists in drug development, the implementation of a suitable stable isotope-labeled internal standard is a critical step in producing high-quality bioanalytical data.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. moh.gov.bw [moh.gov.bw]
- 7. academic.oup.com [academic.oup.com]
Performance comparison of Betrixaban-d6 in different biological fluids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Betrixaban-d6, a deuterated internal standard for the direct oral anticoagulant Betrixaban, across various biological fluids. The information presented is collated from publicly available research and is intended to assist in the development and validation of bioanalytical methods.
Introduction
Betrixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2][3] Accurate quantification of Betrixaban in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays, ensuring high precision and accuracy by compensating for variability in sample preparation and instrument response. This guide focuses on the performance characteristics of Betrixaban analysis using its deuterated internal standard in plasma and urine, and discusses considerations for other matrices like cerebrospinal fluid (CSF).
Data Presentation: Performance Characteristics
The following tables summarize the performance of analytical methods for Betrixaban, which utilize this compound as an internal standard, in human plasma and urine. These methods, primarily based on ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), demonstrate the suitability of this compound for bioanalysis in these matrices.
Table 1: Performance of Betrixaban Quantification in Human Plasma
| Parameter | Reported Performance |
| Linearity Range | 1 - 500 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | 86.5% - 97.5% |
| Matrix Effect | 93.5% - 104.7% |
Table 2: Performance of Betrixaban Quantification in Human Urine
| Parameter | Reported Performance |
| Linearity Range | 10 - 10,000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | 97.0% - 101.9% |
| Matrix Effect | 85.1% - 99.5% |
Note: The data presented is a synthesis from published studies and may vary based on the specific laboratory, equipment, and protocol.
Performance in Other Biological Fluids
Cerebrospinal Fluid (CSF): Publicly available literature lacks specific validated methods for the quantification of Betrixaban or this compound in cerebrospinal fluid. However, CSF is a critical matrix for assessing the central nervous system (CNS) exposure of drugs. Given the low protein content of CSF, sample preparation methods like protein precipitation or direct injection (after dilution) could potentially be adapted from plasma assays. Method development and rigorous validation would be necessary to establish performance characteristics such as linearity, precision, accuracy, and stability in this matrix.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Betrixaban in plasma and urine using UPLC-MS/MS with this compound as an internal standard.
Sample Preparation: Protein Precipitation for Plasma
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Sample Preparation: Dilution for Urine
-
To 50 µL of human urine, add 20 µL of this compound internal standard working solution.
-
Add 930 µL of the initial mobile phase as the dilution buffer.
-
Vortex mix for 30 seconds.
-
Inject an aliquot directly into the UPLC-MS/MS system.
UPLC-MS/MS Conditions (General)
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 0.3 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Betrixaban and this compound.
Mandatory Visualizations
Caption: Mechanism of action of Betrixaban as a direct Factor Xa inhibitor.
Caption: General workflow for the bioanalysis of Betrixaban using this compound.
References
A Guide to the Inter-laboratory Comparison of Betrixaban Quantification Using Betrixaban-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for conducting inter-laboratory comparisons of Betrixaban quantification in human plasma. The primary objective is to ensure consistency and reliability of bioanalytical data across different research and clinical sites. The use of a stable isotope-labeled internal standard, Betrixaban-d6, is central to this protocol to account for variability in sample processing and instrument response.
I. Introduction to Betrixaban and the Need for Standardized Quantification
Betrixaban is a direct oral factor Xa inhibitor.[1] It has been approved for the prophylaxis of venous thromboembolism (VTE) in adult patients hospitalized for an acute medical illness who are at risk for thromboembolic complications.[2][3] Accurate and precise quantification of Betrixaban in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure patient safety and drug efficacy.[4][5]
Inter-laboratory variation in bioanalytical results can arise from differences in instrumentation, reagents, and procedural details.[6] Establishing a harmonized protocol and conducting proficiency testing are essential to minimize this variability and ensure that data generated from different laboratories can be reliably compared and pooled.[7][8][9] This guide proposes a standardized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a framework for comparing results.
II. Experimental Protocol: Quantification of Betrixaban in Human Plasma by LC-MS/MS
This protocol is based on established and validated LC-MS/MS methods for other direct oral anticoagulants (DOACs).[10][11][12]
1. Materials and Reagents:
-
Betrixaban analytical standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of Betrixaban and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Betrixaban stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betrixaban: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion)
-
This compound: To be determined based on instrument optimization (e.g., precursor ion [M+D6+H]+ to a specific product ion)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Calibration Curve and Quality Control:
-
Prepare a calibration curve in blank human plasma over a clinically relevant concentration range (e.g., 1 to 500 ng/mL).[4]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
III. Inter-laboratory Comparison Framework
For a successful inter-laboratory comparison, participating laboratories should adhere to the following framework:
1. Study Design:
-
A central laboratory will prepare and distribute a panel of blinded plasma samples to all participating laboratories.
-
The panel should include:
-
Blank plasma.
-
Calibration standards (if not prepared locally).
-
QC samples at low, medium, and high concentrations.
-
A minimum of 5-10 unknown patient samples or spiked samples covering the analytical range.
-
2. Data Analysis and Acceptance Criteria:
-
Each laboratory will analyze the sample panel in triplicate on three separate days.
-
The concentration of Betrixaban in each sample should be calculated using the ratio of the analyte peak area to the internal standard peak area.
-
The results should be reported to the central coordinating laboratory for statistical analysis.
-
Acceptance Criteria: The mean concentration of at least two-thirds of the QC samples from each laboratory should be within ±15% of the nominal concentration. The coefficient of variation (CV) for each QC level should not exceed 15%.[13][14]
IV. Data Presentation
The following tables should be used to summarize and compare the quantitative data from each participating laboratory.
Table 1: Inter-laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Lab 1 Mean (±SD) | Lab 1 CV (%) | Lab 1 Accuracy (%) | Lab 2 Mean (±SD) | Lab 2 CV (%) | Lab 2 Accuracy (%) | Lab 3 Mean (±SD) | Lab 3 CV (%) | Lab 3 Accuracy (%) |
| Low | 5 | |||||||||
| Medium | 50 | |||||||||
| High | 400 |
Table 2: Comparison of Betrixaban Quantification in Unknown Samples
| Sample ID | Lab 1 Conc. (ng/mL) | Lab 2 Conc. (ng/mL) | Lab 3 Conc. (ng/mL) | Overall Mean (ng/mL) | Overall SD | Overall CV (%) |
| Unknown 1 | ||||||
| Unknown 2 | ||||||
| Unknown 3 | ||||||
| Unknown 4 | ||||||
| Unknown 5 |
V. Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
References
- 1. Betrixaban: Impact on Routine and Specific Coagulation Assays-A Practical Laboratory Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended thromboprophylaxis with betrixaban: a new standard for acute medically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betrixaban (Bevyxxa): A Direct-Acting Oral Anticoagulant Factor Xa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Betrixaban: A Novel Oral Anticoagulant With a New Niche - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fam.iums.ac.ir [fam.iums.ac.ir]
- 10. Validation of an LC-MS/MS method for the simultaneous quantification of dabigatran, rivaroxaban and apixaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]
- 12. japsonline.com [japsonline.com]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Why Deuterated Internal Standards Outperform Analogues in Analytical Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of deuterated internal standards in quantitative analysis.
In the precise world of analytical chemistry, particularly in regulated bioanalysis supporting drug development, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. While structurally similar analogues have historically been employed, the use of stable isotope-labeled internal standards (SIL-IS), especially deuterated standards, has become the industry's gold standard. This guide provides a detailed comparison, supported by experimental principles, to justify the preferential use of deuterated internal standards over their analogue counterparts.
The Fundamental Advantage: Mitigating Matrix Effects
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the predominant technique for trace-level quantification due to its high sensitivity and selectivity.[1] However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects." These effects arise from co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenates) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[1][2]
A suitable internal standard is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[3] Its purpose is to mimic the behavior of the analyte throughout the entire analytical workflow, from extraction to detection. By calculating the ratio of the analyte's response to the internal standard's response, variability introduced during the process can be normalized.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation.[5][6] This co-elution and similar ionization behavior are crucial for effectively compensating for matrix effects.[1][7]
Analogue internal standards , on the other hand, are structurally similar but not identical to the analyte.[8] While they may share some chemical properties, differences in their structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[9] These differences can result in inadequate compensation for matrix effects, compromising the integrity of the analytical data.[7]
Head-to-Head Comparison: Deuterated vs. Analogue Internal Standards
The superiority of deuterated internal standards can be systematically evaluated across several key performance parameters.
| Feature | Deuterated Internal Standard | Analogue Internal Standard | Justification |
| Physicochemical Properties | Nearly identical to the analyte.[5][6] | Similar, but not identical to the analyte.[8] | The near-identical properties of deuterated standards ensure they closely track the analyte through extraction, chromatography, and ionization, providing more accurate correction. |
| Chromatographic Behavior | Typically co-elutes with the analyte, though minor retention time shifts due to the deuterium isotope effect can occur.[1] | May or may not co-elute with the analyte. Differences in structure often lead to different retention times. | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic run.[7] |
| Ionization Efficiency | Very similar to the analyte, leading to comparable responses to matrix effects.[10] | Can differ significantly from the analyte, leading to differential matrix effects and inaccurate correction.[9] | Similar ionization behavior is the cornerstone of effective internal standard-based quantification in LC-MS. |
| Extraction Recovery | Generally the same as the analyte.[1] | Can have different extraction recoveries, introducing variability.[9] | Consistent recovery of both the analyte and internal standard is essential for accurate quantification. |
| Accuracy and Precision | Significantly improves accuracy and precision of the analytical method.[8][9] | May not adequately correct for variability, leading to compromised accuracy and precision.[9] | Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submissions incorporate SIL-IS, highlighting their importance for reliable data.[7] |
| Cost and Availability | Generally more expensive and may require custom synthesis.[5][9] | Often more readily available and less expensive. | While cost is a factor, the investment in a deuterated standard is often justified by the improved data quality and reduced risk of failed studies.[7] |
Experimental Evidence: A Case for Deuterated Standards
Numerous studies have demonstrated the superior performance of deuterated internal standards. For instance, in a study by Stokvis et al., an improved assay performance for the anticancer drug Kahalalide F was observed when using a stable isotope-labeled internal standard compared to a structural analogue.[8] The use of the SIL-IS resulted in a statistically significant improvement in the precision of the method.[9]
Similarly, Haubl et al. found that a ¹³C-labeled internal standard effectively corrected for matrix effects during the analysis of mycotoxins, leading to improved accuracy and precision.[8]
While deuterated standards are generally superior, it is important to be aware of potential pitfalls. The "deuterium isotope effect" can sometimes lead to slight differences in retention times between the analyte and the deuterated internal standard.[1] If this chromatographic separation occurs in a region of variable ion suppression, it can lead to differential matrix effects.[11] Therefore, careful chromatographic optimization is still necessary. Additionally, the stability of the deuterium label is crucial; labels on exchangeable positions (e.g., on heteroatoms) should be avoided.[12]
Experimental Protocols
A robust validation of an analytical method using an internal standard should follow established regulatory guidelines, such as those from the FDA and ICH.[13][14]
Key Validation Experiments:
-
Specificity and Selectivity: Assess the potential for interference from endogenous matrix components, metabolites, and co-administered drugs at the retention times of the analyte and the internal standard.
-
Matrix Effect Evaluation: A critical experiment to compare the ionization of the analyte in the presence and absence of matrix components. This is typically done by comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank matrix sample. This should be performed for both the deuterated and analogue internal standards to demonstrate the superior compensation of the former.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on multiple days. The results will demonstrate the improved performance when using a deuterated internal standard.
-
Recovery: The extraction efficiency of the analyte and the internal standard from the biological matrix. The recovery of a deuterated standard is expected to be much more consistent with the analyte's recovery compared to an analogue.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the workflow and the impact of the choice of internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Impact of internal standard choice on matrix effect compensation.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable quantitative bioanalytical methods. While analogue internal standards can be a viable option in some cases, deuterated internal standards offer a scientifically superior approach. Their near-identical physicochemical properties to the analyte provide the most effective compensation for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy and precision, ensuring the generation of high-quality data that can be confidently submitted to regulatory agencies. While the initial cost of a deuterated standard may be higher, the long-term benefits of enhanced data integrity and reduced risk of study failure provide a compelling justification for their use.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fda.gov [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. echemi.com [echemi.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scispace.com [scispace.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. myadlm.org [myadlm.org]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. fda.gov [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal of Betrixaban-d6: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Betrixaban-d6, a deuterated analog of the Factor Xa inhibitor, Betrixaban. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Immediate Safety and Handling Precautions
Betrixaban is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be handled as a hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] In case of accidental contact, wash the affected skin area thoroughly with soap and water. If the compound is ingested, seek immediate medical attention.[2]
Hazard Classification and Data Summary
Based on the Safety Data Sheet (SDS) for Betrixaban, the primary hazards are acute oral toxicity and severe aquatic toxicity. The deuterated form, this compound, is expected to exhibit similar toxicological properties.
| Hazard Classification | Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Table 1: Summary of Hazard Classifications for Betrixaban.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol must be followed:
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.
Step 2: Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically resistant container for the collection of this compound waste. The container must be in good condition with a secure-fitting lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environment).
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable accumulation time.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[2]
-
Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Visual Guidance for Disposal Procedures
To further clarify the disposal workflow, the following diagrams illustrate the decision-making process and the experimental workflow for preparing this compound for disposal.
Caption: Decision workflow for this compound waste disposal.
Caption: Experimental workflow for preparing this compound waste for disposal.
References
Personal protective equipment for handling Betrixaban-d6
Essential Safety and Handling Guide for Betrixaban-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is required:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.[1]
-
Eye Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a full-face respirator with an appropriate particulate filter should be used, especially if exposure limits are exceeded or if irritation is experienced.[1] In a well-ventilated area, a surgical N-95 respirator can provide both respiratory and splash protection.[2]
-
Body Protection: A lab coat or a disposable gown resistant to chemical permeation should be worn. For tasks with a higher risk of spillage, fire/flame resistant and impervious clothing is recommended.[1][2]
Operational Plan for Safe Handling
Handling of this compound should always occur in a designated, well-ventilated area, such as a chemical fume hood.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: Weighing of the solid compound should be done in a ventilated balance enclosure or a fume hood to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Handling: Use tools such as spatulas and tweezers to handle the solid material. Avoid direct contact with skin and eyes.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and absorbent liners should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through an approved chemical waste disposal service in accordance with local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Weight | 457.94 g/mol | MedChemExpress[3] |
| Appearance | Solid (White to off-white) | MedChemExpress[3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[3] |
| Purity | 99.02% | MedChemExpress[3] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
